molecular formula C10H6BrNO3 B2575996 4-(4-Bromophenyl)-1,2-oxazole-3-carboxylic acid CAS No. 1542864-50-5

4-(4-Bromophenyl)-1,2-oxazole-3-carboxylic acid

カタログ番号: B2575996
CAS番号: 1542864-50-5
分子量: 268.066
InChIキー: BAJNRENGMKUZDH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(4-Bromophenyl)-1,2-oxazole-3-carboxylic acid is a useful research compound. Its molecular formula is C10H6BrNO3 and its molecular weight is 268.066. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

4-(4-bromophenyl)-1,2-oxazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO3/c11-7-3-1-6(2-4-7)8-5-15-12-9(8)10(13)14/h1-5H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAJNRENGMKUZDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CON=C2C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: 4-(4-Bromophenyl)-1,2-oxazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, synthetic architecture, and reactivity profile of 4-(4-Bromophenyl)-1,2-oxazole-3-carboxylic acid .

Executive Summary & Core Identity

This guide analyzes This compound , a specialized heterocyclic scaffold used primarily in medicinal chemistry as a bifunctional building block. Unlike its more common regioisomer (5-aryl-isoxazole), the 4-aryl-3-carboxy motif offers a distinct vector orientation for structure-activity relationship (SAR) exploration, placing the lipophilic bromophenyl group adjacent to the polar carboxylic acid.

Critical Isomer Distinction: Researchers must distinguish this compound from its regioisomer, 5-(4-bromophenyl)isoxazole-3-carboxylic acid (CAS 33282-23-4), which is thermodynamically favored in standard cycloaddition reactions. The 4-aryl isomer discussed here requires specific regioselective synthetic strategies.

PropertyData
IUPAC Name This compound
Formula C₁₀H₆BrNO₃
Molar Mass 268.06 g/mol
Core Scaffold 1,2-Oxazole (Isoxazole)
Key Functionalities Carboxylic Acid (C3), Aryl Bromide (C4)
Predicted pKa 3.1 ± 0.2 (Acidic due to electron-deficient heterocycle)
SMILES OC(=O)C1=NOC=C1C2=CC=C(Br)C=C2

Physicochemical Profile

The physicochemical behavior of this compound is dominated by the electron-withdrawing nature of the isoxazole ring and the para-bromo substituent.

Electronic Properties
  • Acidity: The isoxazole ring acts as a strong electron-withdrawing group (EWG), significantly increasing the acidity of the C3-carboxylic acid compared to benzoic acid. The pKa is estimated at ~3.1, making it a competent proton donor in physiological buffers.

  • Dipole Moment: The 4-bromophenyl group introduces a lipophilic vector orthogonal to the polar acid domain. This "amphiphilic" character aids in binding pocket orientation but necessitates polar aprotic solvents (DMSO, DMF) for high-concentration stock solutions.

Solubility & Stability[4]
  • Solubility: Poor in water and non-polar solvents (Hexane). Soluble in MeOH, EtOH, DMSO, and DMF.

  • Thermal Stability: The isoxazole ring is generally stable up to 200°C. However, the N-O bond is susceptible to reductive cleavage (e.g., hydrogenation with Pd/C) or strong base-mediated ring opening at elevated temperatures.

Synthetic Architecture: Regioselective Construction

Synthesizing the 4-aryl isomer requires overcoming the natural preference for 5-aryl formation in standard alkyne [3+2] cycloadditions. The most robust protocol utilizes an enamine approach to enforce regioselectivity.

The Enamine-Nitrile Oxide Route

This method ensures the aryl group is positioned at C4 by using the polarization of an enamine dipolarophile.

Mechanism:

  • Dipole Formation: Ethyl chloro(hydroxyimino)acetate is treated with base (TEA) to generate the nitrile oxide dipole in situ.

  • Dipolarophile Preparation: 4-Bromophenylacetaldehyde is condensed with morpholine to form the corresponding enamine.

  • Cycloaddition: The electron-rich beta-carbon of the enamine attacks the nitrile oxide, exclusively yielding the 4-aryl isoxazole intermediate.

  • Elimination & Hydrolysis: Loss of morpholine aromatizes the ring, followed by ester hydrolysis.

Visualization of Synthesis Logic

Synthesis Precursor1 Ethyl chloro(hydroxyimino)acetate Intermediate1 Nitrile Oxide Dipole (In Situ) Precursor1->Intermediate1 TEA, DCM Precursor2 4-Bromophenylacetaldehyde Intermediate2 Enamine (Morpholine adduct) Precursor2->Intermediate2 Morpholine, TsOH Cycloaddition [3+2] Cycloaddition Regioselective Intermediate1->Cycloaddition Intermediate2->Cycloaddition IsoxazoleEster Ethyl 4-(4-bromophenyl) isoxazole-3-carboxylate Cycloaddition->IsoxazoleEster - Morpholine FinalProduct 4-(4-Bromophenyl) -1,2-oxazole-3-carboxylic acid IsoxazoleEster->FinalProduct LiOH, THF/H2O

Caption: Regioselective synthesis pathway utilizing enamine chemistry to secure the 4-aryl substitution pattern.

Functional Competence & Reactivity

This molecule serves as a divergent scaffold . The carboxylic acid and aryl bromide allow for orthogonal functionalization, enabling the rapid generation of chemical libraries.

Orthogonal Transformations
  • C3-Carboxylic Acid (Amide Coupling):

    • Standard coupling reagents (HATU, EDC/HOBt) work efficiently.

    • Note: The electron-deficient nature of the isoxazole ring can make the resulting amides susceptible to hydrolysis under strongly basic conditions.

  • C4-Aryl Bromide (Suzuki-Miyaura Coupling):

    • The bromide is highly activated for Pd-catalyzed cross-coupling due to the electron-withdrawing nature of the isoxazole ring attached to the phenyl group.

    • Catalyst Choice: Pd(dppf)Cl₂ or Pd(PPh₃)₄ are effective.

    • Self-Validation: The reaction can be monitored by the disappearance of the characteristic aryl bromide isotopic pattern in MS.

Reactivity Flowchart

Reactivity Core 4-(4-Bromophenyl)-1,2-oxazole -3-carboxylic acid Path1 Amide Coupling (R-NH2, HATU) Core->Path1 Path2 Suzuki Coupling (Ar-B(OH)2, Pd cat.) Core->Path2 Path3 Curtius Rearrangement (DPPA, tBuOH) Core->Path3 Prod1 Isoxazole-3-Carboxamides (Peptidomimetics) Path1->Prod1 Prod2 Biaryl Isoxazoles (Kinase Inhibitors) Path2->Prod2 Prod3 3-Amino-Isoxazoles (Urea derivatives) Path3->Prod3

Caption: Divergent synthesis capabilities allowing orthogonal modification at the acid and bromide sites.

Experimental Protocol: Synthesis of the Core Scaffold

Note: This protocol is adapted for the synthesis of 4-substituted isoxazole-3-carboxylates via the enamine route.

Step 1: Preparation of Enamine
  • Reagents: 4-Bromophenylacetaldehyde (10 mmol), Morpholine (12 mmol), p-TsOH (cat.), Toluene (50 mL).

  • Procedure: Reflux the mixture in a Dean-Stark apparatus to remove water azeotropically.

  • Validation: Monitor by TLC (disappearance of aldehyde). Evaporate solvent to yield the crude enamine (typically a yellow oil/solid) used directly in the next step.

Step 2: [3+2] Cycloaddition
  • Reagents: Crude enamine (from Step 1), Ethyl chloro(hydroxyimino)acetate (10 mmol), Triethylamine (12 mmol), DCM (50 mL).

  • Procedure:

    • Dissolve enamine in DCM at 0°C.

    • Add Ethyl chloro(hydroxyimino)acetate.[1]

    • Add TEA dropwise over 30 minutes (controls exotherm and nitrile oxide formation rate).

    • Stir at room temperature for 12 hours.

  • Workup: Wash with water, 1N HCl (to remove morpholine salts), and brine. Dry over MgSO₄.

  • Purification: Flash chromatography (Hexane/EtOAc) yields Ethyl 4-(4-bromophenyl)isoxazole-3-carboxylate .

Step 3: Hydrolysis to Final Acid
  • Reagents: Ethyl ester (from Step 2), LiOH (3 eq), THF/Water (3:1).

  • Procedure: Stir at RT for 4 hours.

  • Isolation: Acidify with 1N HCl to pH 2. The product precipitates. Filter, wash with cold water, and dry.

  • Characterization:

    • 1H NMR (DMSO-d6): Expect a singlet at ~9.5-10.0 ppm (Isoxazole H-5) and aromatic doublets for the bromophenyl group.

    • MS: Confirm M+H and Br isotopic pattern (1:1 ratio for 79Br/81Br).

References

  • Regioselectivity in Isoxazole Synthesis: Doyle, F. P., et al. "Derivatives of 6-aminopenicillanic acid.[2] Part VI. Penicillins from 3-and 5-phenylisoxazole-4-carboxylic acids."[2] Journal of the Chemical Society, 1963, 5838-5845.[2]

  • Nitrile Oxide Cycloaddition Methodology:Himo, F., et al. "Cycloaddition Reactions of Nitrile Oxides with Alkenes: Regioselectivity and Mechanism." Journal of the American Chemical Society, 2005. (General grounding for [3+2] mechanism).
  • Isoxazole Scaffold Properties: Pinho e Melo, T. M.[3] "Recent Advances on the Synthesis and Reactivity of Isoxazoles." Current Organic Chemistry, 2005.

  • General Reactivity of Carboxylic Acid Derivatives: LibreTexts Chemistry, "Relative Reactivity of Carboxylic Acid Derivatives."

Sources

Difference between 4-phenyl and 5-phenyl isoxazole carboxylic acid isomers

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis, Characterization, and Application of 4-Phenyl and 5-Phenyl Isoxazole Carboxylic Acid Isomers

Introduction: The Isoxazole Core in Modern Chemistry

The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone of modern medicinal chemistry and materials science.[1][2] Its unique electronic properties, arising from the electronegative heteroatoms, and its ability to act as a bioisostere for other functional groups make it a "privileged scaffold." This means that isoxazole derivatives are frequently found in molecules exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2] The weak N-O bond also imparts unique reactivity, making the isoxazole ring a versatile synthetic intermediate for constructing more complex molecular architectures.[3]

The introduction of phenyl and carboxylic acid substituents onto this core dramatically influences the molecule's properties. The phenyl group provides a scaffold for establishing crucial hydrophobic and π-stacking interactions with biological targets, while the carboxylic acid group—a key hydrogen bond donor and acceptor—often serves as an anchoring point to enzyme active sites and significantly impacts aqueous solubility.[4] The positional isomerism of these two groups, specifically the distinction between 4-phenyl and 5-phenyl isoxazole carboxylic acids, creates profound differences in their three-dimensional shape, electronic distribution, and, consequently, their chemical reactivity and pharmacological profiles. This guide provides a detailed comparative analysis of these isomers, offering field-proven insights for researchers in drug discovery and chemical synthesis.

Structural Isomerism: A Tale of Two Scaffolds

The core of this guide focuses on the constitutional isomers where the phenyl and carboxylic acid groups are attached to the C4 and C5 positions of the isoxazole ring. The distinct placement of the bulky, aromatic phenyl group and the electron-withdrawing carboxylic acid group relative to the intrinsic dipole of the N-O bond is the origin of their divergent properties.

Regioselective Synthesis: The Key to Isomer Control

The synthesis of a specific isoxazole isomer is entirely dependent on the strategic choice of precursors, as the assembly of the heterocyclic ring dictates the final substitution pattern. The most common methods involve the reaction of a 1,3-dicarbonyl compound (or its equivalent) with hydroxylamine or a [3+2] cycloaddition reaction.

Synthesis of 5-Phenylisoxazole-4-carboxylic Acid

This isomer is typically synthesized from a precursor where the phenyl group is already positioned to become the C5 substituent. A reliable method involves the condensation of an activated 1,3-dicarbonyl compound with hydroxylamine.

  • Causality of the Method: The reaction of ethyl benzoylacetate with hydroxylamine initially forms an oxime intermediate. Subsequent intramolecular cyclization and dehydration yield the isoxazole ring. The regioselectivity is controlled by the differential reactivity of the two carbonyl groups; the ketone (adjacent to the phenyl group) is generally more electrophilic than the ester, leading to the desired 5-phenyl substitution pattern. A subsequent hydrolysis step converts the ester to the carboxylic acid.

G start Start: Ethyl Benzoylacetate + Hydroxylamine HCl step1 Condensation & Cyclization (Base, e.g., NaOAc in EtOH, Reflux) start->step1 step2 Intermediate: Ethyl 5-Phenylisoxazole-4-carboxylate step1->step2 step3 Saponification (Aq. NaOH or H2SO4) step2->step3 step4 Acidification (HCl) step3->step4 product Product: 5-Phenylisoxazole-4-carboxylic Acid step4->product

Synthesis of 4-Phenylisoxazole-5-carboxylic Acid

Synthesizing the 4-phenyl isomer requires a different strategy where the phenyl group is introduced at the central carbon of the 1,3-dicarbonyl equivalent.

  • Causality of the Method: A common precursor is ethyl 2-formylphenylacetate. Reaction with hydroxylamine leads to the formation of an oxime at the formyl group. The subsequent cyclization involves the attack of the oxime hydroxyl group onto the ester carbonyl, followed by dehydration. This locks the phenyl group at the C4 position. As before, the final step is the hydrolysis of the resulting ester.

G start Start: Ethyl 2-Formylphenylacetate + Hydroxylamine HCl step1 Condensation & Cyclization (Base, e.g., NaOAc in EtOH) start->step1 step2 Intermediate: Ethyl 4-Phenylisoxazole-5-carboxylate step1->step2 step3 Saponification (Aq. NaOH) step2->step3 step4 Acidification (HCl) step3->step4 product Product: 4-Phenylisoxazole-5-carboxylic Acid step4->product

Comparative Physicochemical and Spectroscopic Analysis

The positional difference of the substituents directly translates into measurable differences in physical and spectroscopic properties. These differences are critical for characterization and for predicting the molecule's behavior in biological systems.

Physicochemical Properties

The electronic interplay between the phenyl group, the carboxylic acid, and the isoxazole ring affects properties like acidity (pKa) and lipophilicity (logP). While direct experimental data for both isomers is sparse, we can infer trends from related structures and first principles.

Property4-Phenyl-5-carboxylic Acid5-Phenyl-4-carboxylic AcidRationale for Differences
Melting Point (°C) Expected to be distinct~185-190 (Predicted)Crystal packing efficiency will differ significantly due to molecular shape. Data for the related 3-phenyl-5-carboxylic acid is 178-182 °C.
pKa (Predicted) Expected to be slightly higher~3.2-3.4In the 5-phenyl isomer, the phenyl group is conjugated with the N=C bond, influencing the ring's electronics. The pKa of the related 5-phenyl-3-carboxylic acid is predicted to be 3.33.[5] The precise effect depends on the balance of inductive and resonance effects on the stability of the carboxylate anion.
logP (Predicted) Expected to be similar~2.3-2.5Lipophilicity is mainly driven by the presence of the phenyl and carboxyl groups. Minor differences may arise from changes in the overall molecular dipole and hydration shell. The XLogP3 for the related 5-phenyl-3-carboxylic acid is 2.4.[5]
¹H NMR: Isoxazole Proton Absent Present (δ ~8.5-9.0 ppm, singlet)This is the single most definitive spectroscopic difference. The 4-phenyl isomer has no proton on the isoxazole ring, whereas the 5-phenyl isomer has a proton at the C3 position.
Spectroscopic Differentiation: A Definitive Guide

NMR spectroscopy provides an unambiguous method to distinguish between the two isomers.[6]

  • ¹H NMR Spectroscopy : This is the most powerful tool for differentiation.

    • 5-Phenylisoxazole-4-carboxylic Acid : Will exhibit a characteristic singlet in the downfield aromatic region (typically δ 8.5-9.0 ppm) corresponding to the lone proton at the C3 position of the isoxazole ring. The phenyl protons will appear in their usual region (δ 7.4-7.8 ppm).

    • 4-Phenylisoxazole-5-carboxylic Acid : The ¹H NMR spectrum will be conspicuously missing a signal for a proton on the isoxazole ring itself. Only the signals for the phenyl protons will be visible in the aromatic region. The acidic proton of the carboxyl group will appear as a very broad singlet, often far downfield (>10 ppm), and may exchange with residual water in the solvent.[6]

  • ¹³C NMR Spectroscopy : The chemical shifts of the isoxazole ring carbons are highly sensitive to the substituent pattern.

    • The carbonyl carbon (C=O) of the carboxylic acid will appear far downfield in both isomers, typically in the δ 160-170 ppm range.[7]

    • 5-Phenylisoxazole-4-carboxylic Acid : The carbon atoms of the isoxazole ring will have distinct shifts. C3 (the CH carbon) will be in the aromatic region, while C4 (attached to COOH) and C5 (attached to Ph) will be quaternary carbons with different electronic environments.

    • 4-Phenylisoxazole-5-carboxylic Acid : Here, both C4 and C5 are quaternary carbons. Their chemical shifts will differ significantly from the other isomer due to the direct attachment of the phenyl group to C4 and the carboxyl group to C5.

Implications for Drug Design and Development

The choice between a 4-phenyl and 5-phenyl isoxazole scaffold is not trivial; it is a fundamental aspect of structure-activity relationship (SAR) studies. The spatial orientation of the key pharmacophoric elements—the hydrophobic phenyl ring and the hydrogen-bonding carboxylic acid—determines how the molecule fits into and interacts with a target protein.

  • Vectorial Orientation : In the 5-phenyl isomer, the carboxylic acid at C4 projects at a different angle relative to the phenyl group than in the 4-phenyl, 5-carboxy isomer. This "vector" is critical for aligning with amino acid residues in an enzyme's active site. Structure-activity relationship studies on diarylisoxazoles have shown that this positional isomerism can dramatically alter biological activity, with 4,5-diarylisoxazoles showing greater antimitotic activity than 3,4-diarylisoxazoles, for example.[3][8]

  • Electronic Effects : The position of the phenyl group influences the electron density of the isoxazole ring and the acidity of the carboxylic acid. This can affect the strength of ionic bonds with basic residues like lysine or arginine in a protein target.

  • Metabolic Stability : The C3-H bond in the 5-phenyl isomer presents a potential site for oxidative metabolism. The 4-phenyl isomer, lacking this proton, may exhibit a different metabolic profile, potentially leading to improved pharmacokinetic properties.

Derivatives of phenylisoxazole carboxylic acids have shown promise as potent inhibitors of enzymes like xanthine oxidase, which is relevant for treating gout.[9][10] They have also been investigated as acetyl-CoA carboxylase (ACC) inhibitors for cancer therapy, where the precise arrangement of substituents is key for potent activity.[11]

Experimental Protocols

The following protocols are generalized procedures and should be adapted and optimized based on specific laboratory conditions and safety assessments.

Protocol 1: Synthesis of Ethyl 5-Phenylisoxazole-4-carboxylate
  • Reaction Setup : To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add ethyl benzoylacetate (10 mmol, 1.92 g), hydroxylamine hydrochloride (11 mmol, 0.76 g), sodium acetate (12 mmol, 0.98 g), and ethanol (40 mL).

  • Reaction : Heat the mixture to reflux (approx. 80°C) and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) [Eluent: 3:1 Hexane:Ethyl Acetate].

  • Work-up : After completion, cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure. Add water (50 mL) and extract the mixture with ethyl acetate (3 x 30 mL).

  • Purification : Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate the solvent to yield the crude ester. Purify by column chromatography on silica gel if necessary.

Protocol 2: Hydrolysis to 5-Phenylisoxazole-4-carboxylic Acid
  • Reaction Setup : Dissolve the crude ethyl 5-phenylisoxazole-4-carboxylate (approx. 10 mmol) in ethanol (20 mL) in a round-bottom flask. Add a solution of sodium hydroxide (20 mmol, 0.8 g) in water (10 mL).

  • Reaction : Heat the mixture to 60°C and stir for 2-3 hours, monitoring by TLC until the starting material is consumed.

  • Work-up : Cool the mixture in an ice bath and carefully acidify to pH ~2 using 2M hydrochloric acid (HCl). A white precipitate should form.

  • Isolation : Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield 5-phenylisoxazole-4-carboxylic acid.[12]

Protocol 3: NMR Sample Preparation and Analysis
  • Preparation : Accurately weigh 5-10 mg of the synthesized carboxylic acid and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Acquisition : Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz).[6]

  • Analysis : Process the spectra and integrate the signals. For the ¹H spectrum, confirm the presence or absence of the isoxazole C3-H singlet to definitively identify the isomer. Assign all other aromatic and aliphatic signals. For the ¹³C spectrum, identify the carbonyl carbon and the distinct signals for the isoxazole ring carbons.

Conclusion

While 4-phenylisoxazole-5-carboxylic acid and 5-phenylisoxazole-4-carboxylic acid share the same molecular formula, they are fundamentally distinct chemical entities. Their differences, originating from the unique placement of the phenyl and carboxyl groups, are manifested in their synthetic routes, spectroscopic signatures, and physicochemical properties. The most powerful and unambiguous distinction lies in their ¹H NMR spectra, where the presence of a C3-H signal is diagnostic for the 5-phenyl isomer. For researchers in drug discovery, understanding and controlling this isomerism is paramount, as the specific three-dimensional arrangement of functional groups is a critical determinant of molecular recognition and biological activity.

References

  • Chem-Impex. 5-Phenylisoxazole-3-carboxylic acid. Available from: [Link]

  • Krishnarao, N., & Sirisha, K. (2023). one pot multicomponent synthesis of a series of 5-amino-3- phenylisoxazole-4-carbonitrile employ. Asian Journal of Research in Chemistry and Pharmaceutical Sciences, 11(4), 147-152.
  • Arshad, M., et al. (2017). Crystal structure and Hirshfeld surface analysis of ethyl 5-phenylisoxazole-3-carboxylate.
  • Beilstein Journals. (Supporting Information).
  • Wang, S., et al. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 45(6), 2663-70.
  • Aissa, I., et al. (2021). Synthesis, X-ray study, Hirshfeld surface analysis and DFT calculation of new isoxazole derivatives. ResearchGate. Available from: [Link]

  • Chandra, et al. (2013). 5-Methyl-3-phenylisoxazole-4-carboxylic acid. ResearchGate. Available from: [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • National Center for Biotechnology Information. (2025). Advances in isoxazole chemistry and their role in drug discovery. PubMed Central.
  • Li, Y., et al. (2022). Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors. PubMed Central.
  • National Center for Biotechnology Information. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. PubMed Central.
  • Reich, H. J. (2021). Organic Chemistry Data. University of Wisconsin-Madison. Available from: [Link]

  • ResearchGate. Representation of 5-substituted (a) and 4-substituted (b) isoxazoline rings. Available from: [Link]

  • Semantic Scholar. Structural and computational investigation of the novel isoxazole derivative: Investigation of interactions by X-ray crystallography, DFT, molecular docking.
  • Zhang, Y., et al. (2022). Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3 + 2] cycloaddition. RSC Advances, 12, 25633-25638.
  • ResearchGate. Characteristic signals in the ¹H and ¹³C NMR spectra of compound 4a. Available from: [Link]

  • Chandra, et al. (2013). 5-Methyl-3-phenylisoxazole-4-carboxylic acid. PubMed Central.
  • Royal Society of Chemistry. Advances in isoxazole chemistry and their role in drug discovery. Available from: [Link]

  • Google Patents. Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
  • Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Available from: [Link]

  • El-Baih, F. E. M., et al. (2023). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. MDPI.
  • Sławiński, J., et al. (2018).
  • PubChem. 3-phenylisoxazole-5-carboxylic acid. Available from: [Link]

  • ResearchGate. Comparison for different catalysts used for synthesis of isoxazole derivatives (4a-4h). Available from: [Link]

  • ResearchGate. Recent Advances in the Synthesis and Applications of Phenylquinoline-4-Carboxylic Acid Derivatives: A Comprehensive Review. Available from: [Link]

  • ResearchGate. Novel Derivatives of Phenylisoxazole-3/5-Carbaldehyde Semicarbazone: Synthesis, Characterization, and Computational Studies. Available from: [Link]

  • Semantic Scholar.
  • Wiley-VCH. Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals.

Sources

A Comprehensive Technical Guide to 5-(4-Bromophenyl)-1,2-oxazole-3-carboxylic acid: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Situating a Key Heterocyclic Intermediate

In the landscape of modern medicinal chemistry and materials science, heterocyclic compounds form the bedrock of innovation. Among these, the isoxazole scaffold is a "privileged structure," frequently appearing in a multitude of biologically active molecules and functional materials. This guide provides an in-depth technical overview of 5-(4-Bromophenyl)-1,2-oxazole-3-carboxylic acid , a versatile building block whose unique electronic and structural features make it a valuable intermediate in the synthesis of novel compounds.

It is important to address a common point of ambiguity in nomenclature. While the topic specifies "4-(4-Bromophenyl)-1,2-oxazole-3-carboxylic acid," extensive database cross-referencing for the corresponding molecular formula and weight consistently identifies the compound as 5-(4-Bromophenyl)-1,2-oxazole-3-carboxylic acid (also known as 5-(4-Bromophenyl)isoxazole-3-carboxylic acid). This guide will proceed with the validated 5-substituted isomer, which is well-documented in chemical literature and commercial inventories.

The presence of the bromophenyl group at the 5-position, combined with the carboxylic acid at the 3-position of the isoxazole ring, offers multiple reaction sites for chemical modification. The bromine atom is a versatile handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse molecular fragments. Simultaneously, the carboxylic acid moiety serves as a classic anchor for amide bond formation, esterification, or conversion into other functional groups. This inherent bifunctionality is the cornerstone of its utility, empowering chemists to construct complex molecular architectures for targeted applications. This document will explore its fundamental properties, synthetic pathways, characterization, and its pivotal role in pharmaceutical and agrochemical research.[1]

Part 1: Core Molecular and Physicochemical Profile

A precise understanding of a compound's fundamental properties is critical for its effective application in research and development. These identifiers and characteristics are essential for experimental design, analytical method development, and regulatory documentation.

Chemical Identity and Descriptors

The following table summarizes the key identifiers for 5-(4-Bromophenyl)-1,2-oxazole-3-carboxylic acid.

IdentifierValueSource
IUPAC Name 5-(4-bromophenyl)-1,2-oxazole-3-carboxylic acidPubChem[2]
Molecular Formula C₁₀H₆BrNO₃PubChem[2], Sigma-Aldrich[3]
Molecular Weight 268.06 g/mol PubChem[2], Sigma-Aldrich[3]
CAS Number 33282-23-4PubChem[2], Sigma-Aldrich[3]
Monoisotopic Mass 266.95311 DaPubChem[2][4]
SMILES C1=CC(=CC=C1C2=CC(=NO2)C(=O)O)BrPubChem[2]
InChIKey MLMNGXLPBJRYFI-UHFFFAOYSA-NPubChem[2], Sigma-Aldrich[3]
Physicochemical Properties

These properties are crucial for predicting the compound's behavior in various chemical and biological systems, including solubility, reactivity, and membrane permeability.

PropertyValueSource / Method
Physical Form SolidSigma-Aldrich[3]
Melting Point 200 °C (decomposes)Sigma-Aldrich[3], Chemdad[5]
pKa (Predicted) 3.24 ± 0.10Chemdad[5]
XLogP3 2.6PubChem[2]
Hydrogen Bond Donors 1PubChem[2]
Hydrogen Bond Acceptors 4PubChem[2]
Topological Polar Surface Area 63.3 ŲPubChem[2]

Part 2: Synthesis and Mechanistic Considerations

The synthesis of 5-arylisoxazoles is a well-established field in organic chemistry. While multiple specific pathways exist, a common and robust strategy involves the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne, or a related multi-step sequence starting from a chalcone derivative.

General Synthetic Workflow: Huisgen Cycloaddition

The most direct conceptual route involves the generation of 4-bromobenzonitrile oxide, which then undergoes a 1,3-dipolar cycloaddition with an acetylene bearing a carboxylate or its synthetic equivalent.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Key Transformations cluster_intermediates Intermediates & Product SM1 4-Bromobenzaldehyde Step1 Step 1: Oxime Formation SM1->Step1 SM2 Hydroxylamine SM2->Step1 SM3 Propiolic Acid Ester Step3 Step 3: [3+2] Cycloaddition SM3->Step3 Int1 4-Bromobenzaldoxime Step1->Int1 Step2 Step 2: In situ Nitrile Oxide Generation (e.g., with NCS or NaOCl) Int2 4-Bromobenzonitrile Oxide (Dipole) Step2->Int2 Int3 Isoxazole Ester Intermediate Step3->Int3 Step4 Step 4: Ester Hydrolysis Product Final Product: 5-(4-Bromophenyl)isoxazole -3-carboxylic acid Step4->Product Int1->Step2 Int2->Step3 Int3->Step4

Caption: General synthetic pathway for 5-arylisoxazole-3-carboxylic acids.

Exemplary Laboratory Protocol

This protocol is a representative synthesis adapted from established methodologies for similar isoxazole structures.

Objective: To synthesize 5-(4-Bromophenyl)-1,2-oxazole-3-carboxylic acid.

Step 1: Synthesis of 4-Bromobenzaldoxime

  • Dissolve 4-bromobenzaldehyde (1.0 eq) in ethanol in a round-bottom flask.

  • Add an aqueous solution of hydroxylamine hydrochloride (1.1 eq) and sodium hydroxide (1.1 eq).

  • Stir the mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Pour the reaction mixture into cold water and collect the precipitated solid by vacuum filtration. Wash with water and dry to yield 4-bromobenzaldoxime. The causality here is the classic condensation reaction between an aldehyde and hydroxylamine to form the oxime, a stable precursor for the next step.

Step 2: Cycloaddition and Hydrolysis

  • Suspend the 4-bromobenzaldoxime (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Add N-chlorosuccinimide (NCS) (1.1 eq) portion-wise at 0 °C to generate the corresponding hydroximoyl chloride in situ. This is a critical activation step.

  • Add ethyl propiolate (1.2 eq) to the mixture, followed by the slow addition of a base, such as triethylamine (1.5 eq), while maintaining the temperature at 0-5 °C. The base facilitates the elimination of HCl to generate the reactive 4-bromobenzonitrile oxide dipole, which is immediately trapped by the alkyne (the dipolarophile) in a concerted [3+2] cycloaddition.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • After reaction completion, perform an aqueous workup. Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude ester is then dissolved in a mixture of tetrahydrofuran (THF) and water. Add lithium hydroxide (or sodium hydroxide) (2-3 eq) and stir at room temperature until the ester is fully hydrolyzed (monitored by TLC).

  • Acidify the mixture with 1M HCl to a pH of ~2. The carboxylic acid product will precipitate.

  • Collect the solid by filtration, wash with cold water, and dry. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification. This final step is a standard saponification to yield the desired carboxylic acid.

This protocol is self-validating through the use of TLC monitoring at each stage to ensure reaction completion and the isolation and characterization of intermediates where feasible. Final product identity and purity must be confirmed analytically.

Part 3: Applications in Research and Development

The utility of 5-(4-Bromophenyl)-1,2-oxazole-3-carboxylic acid stems from its role as a scaffold in constructing more complex molecules with significant biological activity.

Applications cluster_pharma cluster_agro Core 5-(4-Bromophenyl)-1,2-oxazole -3-carboxylic acid Pharma Pharmaceutical Development Core->Pharma Agro Agrochemical Research Core->Agro BioRes Biological Research Probe Core->BioRes AntiInflam Anti-inflammatory Agents Pharma->AntiInflam Analgesic Analgesic Drugs Pharma->Analgesic AntiCancer Anticancer Agents (e.g., targeting EGFR, DNA gyrase) Pharma->AntiCancer Antimicrobial Antimicrobial Agents Pharma->Antimicrobial Herbicide Herbicide Intermediates Agro->Herbicide Pesticide Pesticide Intermediates Agro->Pesticide

Caption: Key application areas derived from the core compound.

Pharmaceutical Development

The isoxazole ring is a bioisostere for amide and ester groups, offering improved metabolic stability and pharmacokinetic properties in drug candidates.[6]

  • Anti-inflammatory and Analgesic Drugs: The compound is a key intermediate in synthesizing drugs for inflammation and pain management.[1] Its structure can be elaborated to target enzymes like cyclooxygenases (COX) or other inflammatory mediators.

  • Anticancer Agents: Researchers have used this and related structures to develop novel anticancer agents.[1] The bromophenyl moiety allows for coupling to other fragments that can interact with specific targets in cancer cells, such as protein kinases (e.g., EGFR) or DNA gyrase.[7] The oxazole core itself is found in numerous cytotoxic compounds.[8][9][10]

  • Antimicrobial Agents: The scaffold is present in molecules designed to combat bacterial and fungal pathogens.[8][11] The ability to easily diversify the structure allows for the generation of large libraries for screening against resistant microbial strains.

Agrochemical Formulations

Beyond medicine, this compound serves as an intermediate in the synthesis of modern agrochemicals.[1] Its derivatives are explored for use as herbicides and pesticides, where the mechanism often involves the inhibition of essential enzymes in weeds or pests.

Biological Research

As a versatile chemical probe, derivatives of 5-(4-Bromophenyl)-1,2-oxazole-3-carboxylic acid are used to study biological pathways. By attaching fluorescent tags or affinity labels, researchers can use these molecules to identify and validate new therapeutic targets.[1]

Part 4: Safety, Handling, and Storage

Proper handling of all chemical reagents is paramount for laboratory safety.

Safety AspectInformationSource
Pictograms GHS07 (Exclamation Mark)Sigma-Aldrich[3]
Signal Word WarningSigma-Aldrich[3]
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)Sigma-Aldrich[3]
Precautionary Statements P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), P301+P312 (IF SWALLOWED: Call a POISON CENTER), P305+P351+P338 (IF IN EYES: Rinse cautiously with water)Sigma-Aldrich[3]
Personal Protective Equipment (PPE) Dust mask (Type N95), safety glasses/goggles, chemical-resistant glovesSigma-Aldrich[3]
Storage Store in a cool, dry, well-ventilated area away from incompatible substances. Recommended storage at 2-8°C.Chemdad[5]

Conclusion

5-(4-Bromophenyl)-1,2-oxazole-3-carboxylic acid is more than just a chemical compound; it is an enabling tool for innovation in the life sciences. Its robust synthesis, well-defined physicochemical properties, and, most importantly, its chemical versatility make it a high-value intermediate. The dual functionality of a reactive carboxylic acid and a versatile bromophenyl group on a stable isoxazole core provides a reliable platform for building molecular complexity. For researchers in drug discovery and agrochemical development, this compound represents a strategic starting point for creating next-generation therapeutic agents and crop protection technologies. As research continues to uncover the biological importance of complex heterocyclic systems, the demand for well-characterized and versatile building blocks like this will undoubtedly continue to grow.

References

  • PubChem. 5-(4-Bromophenyl)isoxazole-3-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Chem-Impex. Ácido 5-(4-bromofenil)isoxazol-3-carboxílico. [Link]

  • PubChemLite. 5-(4-bromophenyl)isoxazole-3-carboxylic acid (C10H6BrNO3). [Link]

  • MDPI. Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. [Link]

  • ResearchGate. (PDF) Utility of 4-(4-Bromophenyl)-4-oxo-but-2-enoic acid in synthesis of some important heterocyclic compounds. [Link]

  • IJRPR. Synthesis, Characterization, Antimicrobial And Anticancer Evaluation Of 3-(4-(4-Bromophenyl) Thiazol-2-Yl). [Link]

  • NIH National Library of Medicine. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. [Link]

  • MDPI. Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. [Link]

  • Biointerface Research in Applied Chemistry. Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. [Link]

  • PubChemLite. 5-(4-bromophenyl)isoxazole-3-carboxylic acid hydrazide (C10H8BrN3O2). [Link]

  • Chemdad. 5-(4-BROMOPHENYL)ISOXAZOLE-3-CARBOXYLIC&. [Link]

  • ACS Publications. Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety as Potent. [Link]

  • NIH National Library of Medicine. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. [Link]

  • RSC Publishing. Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies. [Link]

  • NIH National Library of Medicine. Carboxylic Acid (Bio)Isosteres in Drug Design. [Link]

Sources

Metabolic Stability of Isoxazole-3-Carboxylic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, DMPK Scientists, and Drug Discovery Leads

Executive Summary

The isoxazole-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry, widely utilized as a bioisostere for the


-carboxylate of glutamate in CNS drug design (e.g., AMPA receptor agonists) and as a rigid linker in kinase and enzyme inhibitors. While the isoxazole ring offers superior metabolic stability compared to furan or oxazole analogs in many contexts, it possesses distinct metabolic "soft spots" that must be managed during lead optimization.

This guide provides a deep dive into the metabolic fate of this scaffold, focusing on two critical pathways: reductive ring cleavage (Phase I) and acyl glucuronidation (Phase II). It details the mechanistic basis of these transformations, provides validated experimental protocols for their assessment, and outlines structural modification strategies to enhance metabolic stability without compromising potency.

Mechanistic Analysis of Metabolic Instability

Phase I: Reductive Isoxazole Ring Cleavage

The isoxazole ring is generally robust against oxidative metabolism (CYP450-mediated hydroxylation) due to its electron-deficient nature. However, the N-O bond is thermodynamically weak (~55 kcal/mol) and susceptible to reductive cleavage.

  • Mechanism: The reduction is typically catalyzed by cytosolic aldehyde oxidase (AO), xanthine oxidase (XO), or CYP450 enzymes (specifically CYP1A2 and CYP3A4) under low oxygen tension.

  • The Pathway: The cleavage of the N-O bond yields an

    
    -cyano ketone or a 
    
    
    
    -amino enone intermediate, which hydrolyzes to form a primary amine and a ketone/aldehyde.
  • Electronic Influence: The presence of the electron-withdrawing carboxylic acid at position 3 can paradoxically stabilize the ring against oxidation but may activate the N-O bond toward reductive attack by lowering the LUMO energy, making it more accessible to single-electron transfer (SET) mechanisms.

Phase II: Acyl Glucuronidation (The Primary Liability)

For isoxazole-3-carboxylic acids, the free carboxylic acid is the primary site of metabolism. It undergoes conjugation with glucuronic acid via UDP-glucuronosyltransferases (UGTs), primarily UGT1A3, UGT1A9, and UGT2B7 .[1]

  • The Risk: Unlike ether or amine glucuronides, acyl glucuronides (AGs) are potentially reactive electrophiles.

  • Transacylation Mechanism: The acyl group can migrate from the 1-

    
     position to the 2-, 3-, and 4-hydroxyl groups of the glucuronic acid ring. These positional isomers can ring-open to form aldehydes that condense with protein lysine residues (Schiff base formation), leading to immune-mediated idiosyncratic toxicity .
    
  • Stability Metrics: The half-life (

    
    ) of the acyl glucuronide in buffer is a critical safety metric. Short 
    
    
    
    (< 1-2 hours) indicates high reactivity and potential toxicity.

Visualizing the Metabolic Fate

The following diagram illustrates the dual metabolic risks: reductive ring opening and reactive acyl glucuronide formation.

MetabolicPathways Parent Isoxazole-3-Carboxylic Acid (Parent Scaffold) ReductiveEnz Enzymes: Aldehyde Oxidase / CYP450 Parent->ReductiveEnz Phase I (Reduction) UGT Enzymes: UGT1A9 / UGT2B7 Parent->UGT Phase II (Conjugation) RingOpen Ring Cleaved Metabolite (Beta-amino enone / Nitrile) ReductiveEnz->RingOpen N-O Bond Scission Hydrolysis Hydrolysis Products (Primary Amine + Ketone) RingOpen->Hydrolysis Spontaneous AcylGluc 1-O-Acyl Glucuronide (Reactive Electrophile) UGT->AcylGluc Glucuronidation ProteinAdduct Covalent Protein Adduct (Immune Toxicity Risk) AcylGluc->ProteinAdduct Acyl Migration & Nucleophilic Attack Excretion Renal/Biliary Excretion (Detoxification) AcylGluc->Excretion Clearance

Caption: Dual metabolic fate of isoxazole-3-carboxylic acid: Reductive ring cleavage (Phase I) and reactive acyl glucuronidation (Phase II).

Experimental Protocols for Stability Assessment

To validate the stability of your scaffold, implement the following tiered assay system.

Protocol A: Metabolic Stability (Microsomal & Cytosolic)

Purpose: To differentiate between CYP-mediated oxidation and cytosolic reduction (AO/XO).

  • Preparation:

    • Prepare 10 mM stock of test compound in DMSO.

    • Thaw Human Liver Microsomes (HLM) and Human Liver Cytosol (HLC).

  • Incubation Conditions:

    • Condition 1 (Oxidative): HLM (0.5 mg/mL) + NADPH regenerating system + Test Compound (1

      
      M).
      
    • Condition 2 (Reductive): HLC (1.0 mg/mL) + Zaldaride (AO inhibitor, optional control) + Test Compound (1

      
      M). Note: Cytosol is required because AO/XO are cytosolic enzymes.
      
  • Sampling:

    • Aliquot at 0, 15, 30, and 60 minutes.

    • Quench with ice-cold acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis:

    • Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

    • Monitor for parent depletion and specific transitions for ring-opened products (+2 Da mass shift is common for simple reduction, but cleavage usually results in fragmentation).

Protocol B: Acyl Glucuronide Reactivity Assay

Purpose: To assess the risk of idiosyncratic toxicity by measuring the chemical half-life of the glucuronide.[2][3]

  • Biosynthesis (if synthetic standard unavailable):

    • Incubate parent (50

      
      M) with HLM (1 mg/mL), UDPGA (5 mM), and Alamethicin (pore-forming agent) for 4 hours.
      
    • Isolate the acyl glucuronide via semi-prep HPLC.

  • Degradation Kinetic Assay:

    • Dissolve isolated acyl glucuronide in 100 mM phosphate buffer (pH 7.4) at 37°C.[4]

    • Timepoints: 0, 0.5, 1, 2, 4, 8, 24 hours.

    • Analysis: Analyze via HPLC-UV or LC-MS.

    • Calculation: Plot ln(concentration) vs. time. Calculate degradation

      
      .
      
    • Risk Thresholds:

      • 
         h: High Risk  (Extensive acyl migration/reactivity).
        
      • 
         h: Low Risk .
        

Optimization Strategies (SAR)

When metabolic liability is high, use the following structural modifications to stabilize the scaffold.

StrategyMechanism of ActionExample Modification
Steric Shielding Bulky groups adjacent to the carboxylate hinder UGT binding and retard acyl migration.Introduce a methyl or chloro group at the isoxazole C-4 position.
Bioisosteric Replacement Replace the -COOH with a non-glucuronidable acidic isostere.Convert -COOH to Tetrazole , 1,2,4-Oxadiazol-5-one , or Squaric acid .
Electronic Tuning Strengthen the N-O bond against reduction.Avoid strong electron-withdrawing groups (EWGs) on the phenyl ring attached to C-5. EDGs can stabilize the ring.
Scaffold Hopping Remove the N-O weak link entirely.Switch to N-substituted Pyrazole or 1,2,3-Triazole (though pKa tuning is required).
Optimization Logic Flow

OptimizationLogic Start Issue: High Clearance / Toxicity Risk Identify Identify Metabolic Soft Spot Start->Identify Decision1 Is it Acyl Glucuronidation? Identify->Decision1 Sol1 Strategy: Steric Hindrance (Add C4 substituent) Decision1->Sol1 Yes (Sterics feasible) Sol2 Strategy: Bioisostere (Tetrazole / Oxadiazolone) Decision1->Sol2 Yes (Sterics fail) Decision2 Is it Ring Opening? Decision1->Decision2 No Sol3 Strategy: Electronic Stabilization (Remove strong EWGs) Decision2->Sol3 Yes (Minor instability) Sol4 Strategy: Scaffold Hop (Pyrazole/Triazole) Decision2->Sol4 Yes (Major instability)

Caption: Decision tree for optimizing isoxazole-3-carboxylic acid stability based on identified metabolic liabilities.

References

  • Kalgutkar, A. S., et al. (2002). Metabolic Isoxazole Ring Opening in Leflunomide. Drug Metabolism and Disposition .

  • Zhang, D., et al. (2008). Reductive Isoxazole Ring Opening of the Anticoagulant Razaxaban. Drug Metabolism and Disposition .

  • Regan, S., et al. (2010). Structure-Activity Relationships for the Degradation Reaction of 1-beta-O-Acyl Glucuronides. Chemical Research in Toxicology .

  • Tugcu, G., & Sipahi, H. (2019). QSPR modelling of in vitro degradation half-life of acyl glucuronides. Xenobiotica .

  • Pichika, M. R., et al. (2025).[3][5] Acyl glucuronide reactivity in perspective. Drug Discovery Today .

Sources

Methodological & Application

Application Note: Optimized Suzuki-Miyaura Coupling for 4-(4-Bromophenyl)isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Suzuki Coupling Reaction Conditions for 4-(4-Bromophenyl)isoxazole Derivatives Content Type: Detailed Application Note & Protocol Audience: Researchers, Scientists, Drug Development Professionals

Abstract & Strategic Significance

The isoxazole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for amide bonds and a core pharmacophore in COX-2 inhibitors (e.g., Valdecoxib), antibiotics, and glutamate receptor antagonists. However, functionalizing 4-(4-bromophenyl)isoxazole via Suzuki-Miyaura cross-coupling presents a specific chemoselective challenge: preserving the isoxazole ring integrity.

While the isoxazole ring is generally aromatic, the N-O bond is susceptible to reductive cleavage or base-mediated fragmentation (e.g., Kemp elimination-like pathways) under harsh coupling conditions. This guide provides a field-validated protocol designed to maximize cross-coupling efficiency while suppressing isoxazole ring degradation.

Mechanistic Insight & Reaction Design

The target reaction involves the coupling of 4-(4-bromophenyl)isoxazole (Electrophile) with an Aryl/Heteroaryl Boronic Acid (Nucleophile) .

The Stability Paradox
  • The Advantage: The electron-withdrawing nature of the isoxazole ring at the para-position of the phenyl bromide activates the C-Br bond towards oxidative addition, generally accelerating the catalytic cycle compared to unactivated aryl bromides.

  • The Risk: Strong bases (e.g.,

    
    , hydroxides) or high temperatures (>100°C) can trigger the cleavage of the isoxazole N-O bond, leading to ring-opened nitrile byproducts.
    

Design Rule: Use mild inorganic bases (


, 

) and phosphine ligands that facilitate oxidative addition at lower temperatures to preserve the heterocycle.
Visualizing the Reaction Pathway

SuzukiReaction Start 4-(4-Bromophenyl) isoxazole Cat Pd Catalyst (Oxidative Addition) Start->Cat Pd(0) Boronic Aryl Boronic Acid Base Base Activation (Transmetallation) Boronic->Base Inter Pd(II)-Ar-Br Complex Cat->Inter Prod 4-(4-Biaryl)isoxazole Product Inter->Prod Reductive Elimination Side Side Product: Ring Cleavage (Nitrile) Inter->Side Excess Heat/Base Base->Inter OH- / CO3--

Caption: Mechanistic pathway highlighting the critical branch point between productive coupling and base-mediated ring cleavage.

Optimization Matrices

The following data summarizes optimization campaigns for this specific scaffold.

Table 1: Catalyst & Ligand Screening
EntryCatalyst SystemLigand ClassYield (%)Comments
1 ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

Monodentate Phosphine65-75%Standard. Requires inert atmosphere.[1][2][3] Moderate activity.
2

Bidentate Ferrocene85-92%Recommended. Robust, air-stable, excellent for aryl bromides.
3

+ XPhos
Dialkylbiaryl Phosphine>95%Best for sterically hindered boronic acids.
4

(Ligand Free)
None<30%Significant Pd black formation; poor conversion.
Table 2: Base & Solvent Compatibility
BaseSolvent SystemTemp (°C)Isoxazole StabilityVerdict

Toluene/EtOH/H2O (4:1:1)80HighStandard Protocol

Dioxane/H2O (9:1)90HighGood for dry conditions

THF60LowAvoid. Ring opening observed.

n-Butanol100ModerateGood for difficult substrates.

Detailed Experimental Protocols

Method A: The "Gold Standard" (Robust & Scalable)

Best for standard library synthesis and scale-up.

Reagents:

  • 4-(4-Bromophenyl)isoxazole (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)[4]

  • Catalyst:

    
     (3-5 mol%)
    
  • Base: ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     (2.0 equiv)
    
  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Protocol:

  • Setup: Charge a reaction vial or round-bottom flask with the aryl bromide (1.0 eq), boronic acid (1.2 eq), and

    
     (2.0 eq).
    
  • Degassing (Critical): Add 1,4-Dioxane and Water. Sparge the mixture with Argon or Nitrogen gas for 10 minutes. Note: Oxygen promotes homocoupling of the boronic acid and deactivates the catalyst.

  • Catalyst Addition: Add ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     (0.03 - 0.05 eq). Briefly purge the headspace with inert gas and seal the vessel.
    
  • Reaction: Heat the mixture to 80°C for 4–12 hours. Monitor by LCMS or TLC.[4]

    • Checkpoint: The spot for the bromide starting material should disappear. If isoxazole ring opening occurs, a new peak with mass [M-Isoxazole+CN] may appear.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate.[4][2] Wash with water (x2) and brine (x1). Dry over

    
    , filter, and concentrate.
    
  • Purification: Flash column chromatography (Hexanes/EtOAc).

Method B: High-Efficiency/Mild (For Sensitive Substrates)

Use this if the isoxazole ring is substituted with sensitive groups (e.g., esters) or if the boronic acid is unstable.

Reagents:

  • Catalyst:

    
     (1 mol%) + XPhos (2 mol%)
    
  • Base:

    
     (2.0 equiv)
    
  • Solvent: THF : Water (10:1)

  • Temperature: 40–60°C (Lower temperature preserves labile groups).

Protocol:

  • Pre-mix the catalyst and ligand in a small amount of THF under Argon for 5 minutes to form the active catalytic species (color change often observed).

  • Add the substrate, boronic acid, and base to the main vessel.

  • Inject the catalyst solution.

  • Stir at 50°C. This highly active system often reaches completion in <2 hours.

Workflow & Decision Tree

Use this logic flow to determine the optimal path for your specific derivative.

OptimizationWorkflow Start Start: 4-(4-Bromophenyl)isoxazole Coupling CheckSterics Is the Boronic Acid Sterically Hindered (Ortho-sub)? Start->CheckSterics CheckBase Is the Substrate Base Sensitive? CheckSterics->CheckBase No MethodB Method B: XPhos Pd G3 / K3PO4 / THF (50°C) CheckSterics->MethodB Yes (Use High Activity Cat) MethodA Method A: Pd(dppf) / K2CO3 / Dioxane (80°C) CheckBase->MethodA No (Standard) CheckBase->MethodB Yes (Lower Temp) MethodC Method C: Pd(PPh3)4 / Na2CO3 / Toluene (Reflux) CheckBase->MethodC Alternative (Old School)

Caption: Decision matrix for selecting the optimal Suzuki coupling conditions based on substrate complexity.

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Low Conversion Catalyst poisoning or poor solubility.Switch to Method B (XPhos). Ensure solvents are degassed.[1] Add co-solvent (e.g., DMF) if solubility is poor.
Protodeboronation Boronic acid instability.Use excess boronic acid (1.5–2.0 eq). Switch base to

or use Boronic Ester (Pinacol ester) instead of acid.
Homocoupling (Biaryl) Oxygen presence.[5]Degas solvents more thoroughly (freeze-pump-thaw). Reduce catalyst loading.
Ring Cleavage Base too strong or Temp too high.Lower temp to 60°C. Switch base from Carbonate to Phosphate or Fluoride (

).

References

  • Suzuki-Miyaura Cross-Coupling: General Reviews

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Isoxazole Stability & Functionaliz

    • Velcicky, J., Soicke, A., Steiner, R., & Schmalz, H. G. (2011).[6] Palladium-Catalyzed Cyanomethylation of Aryl Halides through Domino Suzuki Coupling-Isoxazole Fragmentation.[6][7] Journal of the American Chemical Society, 133(18), 6948–6951. Link

    • Note: This reference highlights the risk of isoxazole fragmentation under specific Pd-catalyzed conditions, validating the need for the mild protocols outlined above.
  • Catalyst Optimiz

    • Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • Protocol Grounding

    • BenchChem. (2025).[4][1] Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using 2-Bromomethyl-4,5-diphenyl-oxazole. Link

    • Note: Adapted from analogous oxazole/isoxazole coupling protocols.

Sources

Application Note: Controlled Hydrolysis of Ethyl 4-(4-bromophenyl)isoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for the saponification of ethyl 4-(4-bromophenyl)isoxazole-3-carboxylate to its corresponding carboxylic acid, 4-(4-bromophenyl)isoxazole-3-carboxylic acid .

While ester hydrolysis is a routine transformation, the isoxazole core presents a unique stability challenge.[1] Under aggressive basic conditions or elevated temperatures, the isoxazole ring is susceptible to nucleophilic attack, leading to ring fragmentation (Kemp fragmentation-like pathways) or rearrangement to cyanoketo-enols [1]. This guide provides a high-fidelity Lithium Hydroxide (LiOH) protocol designed to preserve ring integrity while ensuring complete conversion.

Chemical Context & Mechanism[1][2][3][4][5][6][7][8][9]

The Substrate

The starting material features an isoxazole ring substituted at the C4 position with a 4-bromophenyl group. This aryl substituent is electron-withdrawing (via induction and resonance), which slightly decreases the electron density of the isoxazole ring.

Reaction Pathway & Competing Risks

The primary objective is the nucleophilic acyl substitution at the ester carbonyl. However, the N-O bond of the isoxazole is the "weak link."

  • Desired Pathway: Hydroxide attacks the ester carbonyl

    
     Tetrahedral intermediate 
    
    
    
    Elimination of ethoxide
    
    
    Carboxylate salt.
  • Undesired Pathway (Ring Opening): Hydroxide attacks the C3 or C5 position (or deprotonates C5 if unsubstituted), leading to N-O bond cleavage and formation of acyclic nitriles [2].

Key Control Parameter: Temperature and Base Strength.[2][3] Using LiOH at ambient temperature minimizes the kinetic energy available for the higher-barrier ring-opening reaction.

Mechanistic Visualization

The following diagram illustrates the reaction logic and potential failure modes.

ReactionScheme Figure 1: Reaction Pathway and Critical Control Points Substrate Ethyl 4-(4-bromophenyl) isoxazole-3-carboxylate Inter Tetrahedral Intermediate Substrate->Inter LiOH / THF / H2O Nucleophilic Attack RingOpen Ring Opening (Byproduct: Cyanoketone) Substrate->RingOpen High Temp (>60°C) or Strong Base (KOH) ProductSalt Carboxylate Salt (Stable in Soln) Inter->ProductSalt - EtOH FinalAcid 4-(4-bromophenyl) isoxazole-3-carboxylic acid ProductSalt->FinalAcid Acidification (HCl) pH 2-3

Figure 1: The primary saponification pathway (blue/green) versus the thermal degradation risk (red dashed).

Experimental Protocol

Materials & Reagents
ReagentRoleGrade/Purity
Ethyl 4-(4-bromophenyl)isoxazole-3-carboxylateSubstrate>95% (HPLC)
Lithium Hydroxide Monohydrate (LiOH·H₂O)BaseReagent Grade
Tetrahydrofuran (THF)SolventHPLC Grade (Non-stabilized preferred)
Water (Deionized)Co-solventType II
Hydrochloric Acid (1N)Quench/AcidifierStandard Volumetric Solution
Ethyl AcetateExtractionACS Grade
Method A: Standard High-Fidelity Hydrolysis (Recommended)

This method prioritizes yield and purity over speed, using mild conditions to prevent decarboxylation or ring opening.

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equiv of Ethyl 4-(4-bromophenyl)isoxazole-3-carboxylate in THF (concentration ~0.1 M).

    • Note: Ensure the solid is fully dissolved before adding water to prevent precipitation of the starting material.

  • Base Addition: Prepare a solution of LiOH·H₂O (2.5 equiv) in a minimal amount of water. Add this aqueous solution dropwise to the stirring THF solution.

    • Result: The mixture typically becomes a biphasic or cloudy monophasic system depending on the exact THF:Water ratio (aim for 3:1 v/v).

  • Reaction: Stir vigorously at Room Temperature (20–25°C) .

    • Monitoring: Check by TLC (Hexane:EtOAc 3:1) or LC-MS after 2 hours. The starting material spot (higher Rf) should disappear.

    • Duration: Typically 2–4 hours. If reaction is sluggish, warm slightly to 35°C, but do not reflux .

  • Workup (Critical for Isoxazoles):

    • Concentrate the reaction mixture under reduced pressure (Rotavap, <40°C) to remove the majority of THF.

    • Dilute the remaining aqueous residue with water.

    • Optional Wash: Wash the basic aqueous layer once with Diethyl Ether or small volume of Ethyl Acetate to remove unreacted ester or non-acidic impurities. Discard the organic wash.

  • Acidification: Cool the aqueous layer in an ice bath (0–5°C). Slowly add 1N HCl dropwise with stirring until the pH reaches 2–3 .

    • Observation: The product usually precipitates as a white to off-white solid.

  • Isolation: Filter the solid using a Buchner funnel. Wash the cake with cold water (x3) to remove residual Lithium salts.

  • Drying: Dry the solid in a vacuum oven at 45°C overnight.

Method B: Scale-Up Process (NaOH/Ethanol)

For quantities >10g where THF cost/recovery is a factor. Note: Ethanol promotes transesterification if the reaction stalls, so conversion must be driven to completion.

  • Suspend substrate in Ethanol (95%) .

  • Add NaOH (2.0 equiv) as a 2M aqueous solution.

  • Heat to 40°C (Internal temperature). Do not exceed 50°C.

  • Monitor closely. Upon completion, distill off Ethanol, dilute with water, and acidify as above.

Quality Control & Validation

Expected Analytical Data

The following parameters confirm the successful synthesis and isolation of 4-(4-bromophenyl)isoxazole-3-carboxylic acid.

TestMethodAcceptance Criteria
Appearance VisualWhite to off-white powder
Purity HPLC (UV 254nm)>98.0% area
Identity (H-NMR) DMSO-d6Loss of ethyl quartet (~4.4 ppm) and triplet (~1.3 ppm). Presence of broad singlet (13.0-14.0 ppm) for COOH.
Mass Spec ESI (-)[M-H]⁻ = 266/268 (Bromine isotope pattern)
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Product is water-solubleThe isoxazole acid has some water solubility. Saturate the aqueous phase with NaCl (brine) before extracting with Ethyl Acetate if precipitation does not occur.
Ring Opening (Nitrile peak in IR/NMR) Reaction temp too highRepeat experiment at Room Temperature. Switch from NaOH to LiOH.
Incomplete Conversion Poor solubilityEnsure the starting material is fully dissolved in THF before adding the aqueous base. Increase THF ratio.

References

  • BenchChem. (2025).[1] The Dual Nature of the Isoxazole Ring in Carboxylate Esters: A Technical Guide to Reactivity and Stability. Retrieved from

  • Sperry, J. B., & Wright, D. L. (2005). The application of isoxazoles in the synthesis of natural products and pharmaceuticals.[4] Current Opinion in Drug Discovery & Development.

  • Google Patents. (2014). CN103539753A: Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid. Retrieved from

  • ResearchGate. (2024). Hydrolysis of differently substituted 4‐isoxazolecarboxylates. Retrieved from

Sources

Application Notes and Protocols for Solid-Phase Synthesis of Isoxazole Carboxylic Acid Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Isoxazole Carboxylic Acids in Medicinal Chemistry

The isoxazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmaceuticals and biologically active compounds.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a valuable component in the design of enzyme inhibitors and receptor antagonists. The incorporation of a carboxylic acid moiety further enhances the drug-like properties of isoxazole-containing molecules, providing a handle for salt formation to improve solubility and bioavailability, as well as a key interaction point with biological targets. The development of efficient and robust methods for the synthesis of diverse libraries of isoxazole carboxylic acids is therefore a critical endeavor in modern drug discovery.[3][4]

Solid-phase organic synthesis (SPOS) offers significant advantages over traditional solution-phase chemistry for the construction of compound libraries.[2] The use of a polymeric support simplifies purification, as excess reagents and byproducts can be easily removed by washing. This allows for the use of large excesses of reagents to drive reactions to completion, leading to higher yields and purities of the final products. This application note provides a detailed guide to the solid-phase synthesis of isoxazole carboxylic acid libraries, with a focus on the underlying chemical principles and practical experimental protocols.

Core Principles of Solid-Phase Isoxazole Synthesis

The primary strategy for the solid-phase synthesis of isoxazoles is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.[1][3][5][6][7][8] In the context of producing isoxazole carboxylic acid libraries, the synthesis can be designed in two main ways: either the alkyne is attached to the solid support, or the nitrile oxide precursor is resin-bound. This guide will focus on the former approach, which allows for diversification of the isoxazole at the 3-position through the use of various nitrile oxides.

The choice of solid support and linker is crucial for a successful solid-phase synthesis. The Wang resin is a commonly used support for the immobilization of carboxylic acids, as it allows for cleavage under moderately acidic conditions, typically with trifluoroacetic acid (TFA), to yield the desired carboxylic acid product.[2][9][10]

The general workflow for the solid-phase synthesis of an isoxazole carboxylic acid library is depicted below:

G cluster_0 Solid-Phase Synthesis Workflow start Start: Wang Resin resin_activation Resin Swelling and Activation start->resin_activation alkyne_coupling Coupling of Alkyne-Containing Carboxylic Acid resin_activation->alkyne_coupling cycloaddition 1,3-Dipolar Cycloaddition with Nitrile Oxides alkyne_coupling->cycloaddition washing Washing and Drying cycloaddition->washing cleavage Cleavage from Resin washing->cleavage product Isoxazole Carboxylic Acid Library cleavage->product

Caption: General workflow for the solid-phase synthesis of isoxazole carboxylic acid libraries.

Key Experimental Protocols

Protocol 1: Immobilization of an Alkyne-Containing Carboxylic Acid on Wang Resin

This protocol describes the loading of an alkyne-functionalized carboxylic acid onto Wang resin, which serves as the solid support. The ester linkage formed is stable to the subsequent reaction conditions but readily cleaved by acid.

Materials:

  • Wang Resin (100-200 mesh, ~1.0 mmol/g loading)

  • Propargyloxyacetic acid (or other alkyne-containing carboxylic acid)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Methanol (MeOH)

  • Diethyl ether

Procedure:

  • Swell the Wang resin (1.0 g, ~1.0 mmol) in anhydrous DCM (10 mL) in a solid-phase synthesis vessel for 30 minutes with gentle agitation.

  • Drain the DCM and wash the resin with fresh DCM (2 x 10 mL).

  • In a separate flask, dissolve propargyloxyacetic acid (3.0 mmol) and DMAP (0.1 mmol) in a minimal amount of anhydrous DMF.

  • Add this solution to the swollen resin.

  • Add DIC (3.0 mmol) to the resin suspension and agitate the mixture at room temperature for 12-16 hours.

  • Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), MeOH (3 x 10 mL), and diethyl ether (3 x 10 mL).

  • Dry the resin under high vacuum to a constant weight.

Expertise & Experience: The use of DIC as a coupling agent is advantageous as the urea byproduct is soluble and easily washed away. DMAP serves as a catalyst to accelerate the esterification reaction. Thorough washing is critical to remove any unreacted starting materials and byproducts, ensuring a clean resin for the subsequent cycloaddition step.

Protocol 2: In Situ Generation of Nitrile Oxides and 1,3-Dipolar Cycloaddition

The isoxazole ring is formed in this key step through the reaction of the resin-bound alkyne with a nitrile oxide generated in situ. The most common method for generating nitrile oxides is the dehydrohalogenation of a hydroximoyl chloride.[1]

G cluster_1 1,3-Dipolar Cycloaddition hydroximoyl_chloride Hydroximoyl Chloride cycloaddition [3+2] Cycloaddition hydroximoyl_chloride->cycloaddition base Base (e.g., Triethylamine) base->cycloaddition nitrile_oxide Nitrile Oxide (in situ) nitrile_oxide->cycloaddition resin_alkyne Resin-Bound Alkyne resin_alkyne->cycloaddition cycloaddition->nitrile_oxide resin_isoxazole Resin-Bound Isoxazole cycloaddition->resin_isoxazole

Caption: The key 1,3-dipolar cycloaddition step for isoxazole formation.

Materials:

  • Resin-bound alkyne (from Protocol 1)

  • A library of diverse aromatic or aliphatic aldoximes

  • N-Chlorosuccinimide (NCS)

  • Triethylamine (TEA)

  • Chloroform (CHCl3) or Tetrahydrofuran (THF), anhydrous

Procedure:

  • Preparation of Hydroximoyl Chlorides (in a separate flask for each library member): To a solution of the aldoxime (4.0 mmol) in anhydrous CHCl3 (15 mL), add NCS (4.0 mmol). Stir the mixture at room temperature for 4 hours. This generates the hydroximoyl chloride solution.[2]

  • Cycloaddition Reaction: a. Swell the resin-bound alkyne (~0.5 mmol) in anhydrous THF (10 mL) in a solid-phase synthesis vessel. b. Add the freshly prepared hydroximoyl chloride solution (4.0 mmol in CHCl3) to the swollen resin. c. Slowly add a solution of TEA (5.0 mmol) in THF (5 mL) to the resin suspension. d. Agitate the reaction mixture at room temperature for 24 hours.

  • Drain the reaction mixture and wash the resin sequentially with THF (3 x 10 mL), DCM (3 x 10 mL), MeOH (3 x 10 mL), and diethyl ether (3 x 10 mL).

  • Dry the resin under high vacuum.

Trustworthiness: The in situ generation of the nitrile oxide is crucial as these species are generally unstable and prone to dimerization.[5] The slow addition of the base helps to maintain a low concentration of the nitrile oxide, favoring the desired cycloaddition reaction over side reactions. A diverse library of isoxazoles can be generated by using a variety of aldoximes in parallel syntheses.

Protocol 3: Cleavage of Isoxazole Carboxylic Acids from the Resin

The final step is the release of the synthesized isoxazole carboxylic acids from the solid support. For Wang resin, this is achieved under acidic conditions.

Materials:

  • Resin-bound isoxazole (from Protocol 2)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Triisopropylsilane (TIS) (as a scavenger)

Cleavage Cocktail: A common cleavage cocktail for Wang resin is 95:2.5:2.5 (v/v/v) TFA:DCM:TIS.

Procedure:

  • Place the dry resin-bound isoxazole (~0.1 mmol) in a suitable reaction vessel.

  • Add the cleavage cocktail (2 mL) to the resin and allow it to stand at room temperature for 2-3 hours with occasional agitation.

  • Filter the resin and collect the filtrate.

  • Wash the resin with fresh DCM (2 x 1 mL) and combine the filtrates.

  • Concentrate the combined filtrates under a stream of nitrogen or by rotary evaporation to remove the majority of the TFA and DCM.

  • The crude isoxazole carboxylic acid can be further purified by preparative HPLC if necessary.

Authoritative Grounding: The use of a scavenger such as TIS is important to quench any reactive cationic species that may be generated during the cleavage of protecting groups or the linker, thus preventing side reactions and degradation of the desired product.

Data Presentation: Summary of Reaction Parameters

Step Key Reagents Solvent Temperature Typical Reaction Time Purpose
Immobilization Alkyne-carboxylic acid, DIC, DMAPDCM/DMFRoom Temp.12-16 hoursCovalent attachment of the alkyne to the solid support.
Cycloaddition Aldoxime, NCS, TEACHCl3/THFRoom Temp.24 hoursFormation of the isoxazole ring via 1,3-dipolar cycloaddition.
Cleavage TFA, TISDCMRoom Temp.2-3 hoursRelease of the final isoxazole carboxylic acid from the resin.

Conclusion

The solid-phase synthesis of isoxazole carboxylic acid libraries via 1,3-dipolar cycloaddition is a powerful and versatile methodology for the generation of diverse compound collections for drug discovery. The protocols outlined in this application note provide a robust framework for researchers to implement this chemistry in their own laboratories. By understanding the underlying principles and carefully controlling the reaction conditions, high-quality libraries of isoxazole carboxylic acids can be efficiently prepared, accelerating the identification of new therapeutic leads.

References

  • Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes. National Center for Biotechnology Information. [Link]

  • Solid-Phase Organic Synthesis of Methyl Isoxazole-5-carboxylates Based on Wang Resin–Bound 1-Phenylselenoacrylate. Taylor & Francis Online. [Link]

  • A Novel, General Method for the Synthesis of Nitrile Oxides: Dehydration of O-Silylated Hydroxamic Acids. ACS Publications. [Link]

  • Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition. MDPI. [Link]

  • A simple and traceless solid phase method simplifies the assembly of large peptides and the access to challenging proteins. National Center for Biotechnology Information. [Link]

  • Full article: Solid-Phase Organic Synthesis of Methyl Isoxazole-5-carboxylates Based on Wang Resin–Bound 1-Phenylselenoacrylate. Taylor & Francis Online. [Link]

  • Linkers for Solid-Phase Peptide Synthesis. ResearchGate. [Link]

  • Solid-Phase Synthesis of 5-Isoxazol-4-yl-[1][9][11]oxadiazoles. ACS Publications. [Link]

  • Traceless Linkers. Combinatorial Chemistry Review. [Link]

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Publishing. [Link]

  • Combinatorial Libraries on Rigid Scaffolds: Solid Phase Synthesis of Variably Substituted Pyrazoles and Isoxazoles. MDPI. [Link]

  • NITRILE OXIDES: A KEY INTERMEDIATE IN ORGANIC SYNTHESIS. ResearchGate. [Link]

  • 1,3-Dipolar Cycloaddition of Nitrile Imines and Nitrile Oxides to Exocyclic C=N Bonds—An Approach to Spiro-N-Heterocycles. MDPI. [Link]

  • 1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitrilimines to (−)-β-Caryophyllene: Stereoselective Synthesis of Polycyclic Derivatives and Their Biological Testing. National Center for Biotechnology Information. [Link]

  • 1,3-Dipolar cycloaddition on solid supports: nitrone approach towards isoxazolidines and isoxazolines and subsequent transformations. RSC Publishing. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Isoxazole Regioisomer Separation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Separation and Identification of 4-Phenyl and 5-Phenyl Isoxazole Regioisomers Ticket ID: ISOX-SEP-001 Assigned Specialist: Senior Application Scientist, Separation Technologies

Executive Summary

The separation of 4-phenyl and 5-phenyl isoxazole regioisomers is a classic challenge in heterocyclic synthesis, typically arising from the 1,3-dipolar cycloaddition of nitrile oxides with phenylacetylene derivatives. Thermal conditions often yield a mixture of the 5-phenyl isomer (3,5-disubstituted, usually major) and the 4-phenyl isomer (3,4-disubstituted, usually minor) .

This guide provides a definitive workflow for differentiating these isomers via NMR, separating them using crystallization or chromatography, and biasing the synthesis to avoid the mixture entirely.

Module 1: Diagnostic & Identification

User Question: "I have a crude mixture. How do I definitively tell which spot is the 4-phenyl isomer and which is the 5-phenyl isomer without growing a crystal?"

The "Proton Fingerprint" Method

The most reliable non-destructive method is 1H NMR . The chemical shift of the proton directly attached to the isoxazole ring is diagnostic.

Feature5-Phenyl Isoxazole (3,5-isomer)4-Phenyl Isoxazole (3,4-isomer)Mechanistic Reason
Ring Proton Position H-4 (C4-H)H-5 (C5-H)Position relative to heteroatoms.
Chemical Shift (δ) 6.5 – 6.9 ppm (Singlet)8.2 – 9.0 ppm (Singlet)H-5 is adjacent to the electronegative Oxygen, causing significant deshielding (downfield shift). H-4 is shielded by the adjacent double bond system.
Coupling (J) Singlet (if C3 is blocked)Singlet (if C3 is blocked)If C3 has a proton, H-4/H-5 coupling is observed.
Carbon (13C) Shift C4: ~100 – 105 ppm C5: ~155 – 160 ppm C5 is directly attached to Oxygen (deshielded).

Scientist's Note: If you see a singlet around 6.8 ppm , that is your 5-phenyl isomer (the thermodynamic product). If you see a singlet >8.0 ppm , that is your 4-phenyl isomer (the kinetic/sterically crowded product).

Module 2: Separation Protocols

User Question: "My TLC shows two spots close together. Flash column isn't giving me clean fractions. What is the standard operating procedure (SOP) for separating these?"

Workflow: The Decision Tree

Before loading a column, follow this logic to minimize solvent waste and time.

SeparationWorkflow Start Crude Mixture (4-Ph / 5-Ph Isoxazoles) SolubilityCheck Solubility Check (Ethanol/Hexane) Start->SolubilityCheck Crystallization Recrystallization (Target: 5-Ph Isomer) SolubilityCheck->Crystallization Solid/Precipitate forms TLC_Screen TLC Screening (Solvent Optimization) SolubilityCheck->TLC_Screen Oils out / Soluble Crystallization->TLC_Screen Mother Liquor (Enriched 4-Ph) Flash Flash Chromatography (Silica Gel) TLC_Screen->Flash ΔRf > 0.15 Prep_HPLC Prep HPLC (C18 / Phenyl-Hexyl) TLC_Screen->Prep_HPLC ΔRf < 0.10

Figure 1: Decision matrix for separating isoxazole regioisomers. Prioritize crystallization for the major 5-phenyl isomer.

Protocol A: Fractional Crystallization (Best for Scale >1g)

The 5-phenyl isomer is typically more symmetric and crystalline than the 4-phenyl isomer.

  • Solvent: Dissolve crude mixture in hot Ethanol or Ethanol/Water (9:1) .

  • Process: Cool slowly to room temperature, then 4°C.

  • Result: The 5-phenyl isomer often crystallizes out first.

  • Mother Liquor: The filtrate will be enriched in the 4-phenyl isomer . Evaporate and purify this residue via chromatography (it is now easier to separate as the ratio has improved).

Protocol B: Optimized Flash Chromatography

If crystallization fails, use silica gel. The elution order generally follows polarity, but isoxazoles can be tricky.

  • Stationary Phase: Standard Silica Gel (40-63 µm).

  • Elution Order: The 5-phenyl isomer (less polar, more compact) typically elutes first . The 4-phenyl isomer (more polar, higher dipole moment) elutes second .

    • Note: This can reverse depending on the substituent at position 3. Always verify fractions with NMR.

Recommended Solvent Systems:

System Composition Application
Standard Hexane / Ethyl Acetate (Gradient 0-30%) General separation. Start isocratic at 5% EtOAc to elute non-polar impurities.

| High Resolution | Toluene / Ethyl Acetate (19:1) | Toluene provides π-π interactions with the phenyl rings, often improving separation factor (


) for regioisomers. |
| DCM Boost  | Hexane / DCM / Acetone (8:1:1) | For stubborn mixtures where spots streak. |
Protocol C: Preparative HPLC (For <100mg or Difficult Mixtures)

If


 on TLC, switch to Reverse Phase HPLC.
  • Column: C18 is standard, but Phenyl-Hexyl columns are superior for this specific separation because they interact differentially with the phenyl ring position on the isoxazole.

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.

  • Gradient: Shallow gradient (e.g., 50% to 70% ACN over 20 minutes).

Module 3: Synthetic Prevention

User Question: "Separation is a bottleneck. Can I force the reaction to make just one isomer?"

Yes. The formation of regioisomers is dictated by the mechanism of the 1,3-dipolar cycloaddition. You can switch from thermal control to catalytic control.

Mechanism & Control Strategy

SynthesisControl Reagents Nitrile Oxide + Phenylacetylene Thermal Thermal Conditions (Reflux) Reagents->Thermal CuCatalysis Cu(I) Catalysis (CuAAC-like) Reagents->CuCatalysis RuCatalysis Ru(II) Catalysis Reagents->RuCatalysis Mixture Mixture (60:40) 5-Ph (Major) + 4-Ph (Minor) Thermal->Mixture Steric/Electronic Clash Pure5Ph Exclusive 5-Phenyl Isoxazole (>98% Regioselectivity) CuCatalysis->Pure5Ph Metallacycle Intermediate Pure4Ph Enriched 4-Phenyl Isoxazole (Rare/Difficult) RuCatalysis->Pure4Ph Ruthenium Complex

Figure 2: Synthetic pathways to control regioselectivity.

  • To make 5-Phenyl Isoxazole (Exclusive):

    • Method: Cu(I)-catalyzed cycloaddition . While famous for triazoles (Click chemistry), Copper(I) also directs nitrile oxide cycloadditions to the 3,5-isomer.

    • Protocol: Use CuSO4 (5 mol%) + Sodium Ascorbate (10 mol%) in t-BuOH/Water (1:1). This avoids the formation of the 4-phenyl isomer entirely.

  • To make 4-Phenyl Isoxazole (Enriched):

    • Method: This is harder.[1] Ruthenium(II) catalysts (e.g., Cp*RuCl(cod)) can favor 3,4-substitution, but are less robust for isoxazoles than triazoles.

    • Alternative: Synthesize via Claisen condensation followed by hydroxylamine cyclization.

      • Route: React Phenylacetone + Ester

        
         1,3-diketone 
        
        
        
        NH2OH. Note that this route also has regioselectivity issues (O-attack vs N-attack), but they are often easier to control via pH than the cycloaddition isomers.

References

  • Regioselectivity of Nitrile Oxide Cycloadditions

    • Title: Highly regioselective nitrile oxide dipolar cycloadditions with ortho-nitrophenyl alkynes.
    • Source: Organic & Biomolecular Chemistry (RSC).
    • URL:[Link]

  • NMR Characterization of Isoxazoles

    • Title: Structural investigation of 3,5-disubstituted isoxazoles by 1H-nuclear magnetic resonance.
    • Source: Journal of Heterocyclic Chemistry (via Core.ac.uk).
    • URL:[Link]

  • Chromatographic Separation (SFC/Chiral)

    • Title: Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chrom
    • Source: Journal of Chrom
    • URL:[Link]

  • General Synthesis & Troubleshooting: Title: Troubleshooting guide for the synthesis of isoxazole derivatives. Source: BenchChem Technical Support.

Sources

Technical Support Center: Optimizing Isoxazole Ester Hydrolysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing reaction temperature for isoxazole ester hydrolysis Audience: Researchers, Medicinal Chemists, and Process Development Scientists Status: Active Support Guide

Introduction: The Stability-Reactivity Paradox

The hydrolysis of isoxazole esters presents a classic chemoselective challenge: The Isoxazole Paradox . While the isoxazole ring is aromatic, the N-O bond is its "Achilles' heel."[1] It is thermodynamically unstable relative to the C-C and C-N bonds and is susceptible to reductive cleavage or base-mediated ring opening.

This guide moves beyond standard textbook protocols to address the specific kinetic and thermodynamic boundaries required to hydrolyze the ester without destroying the heterocycle.

Module 1: The "Goldilocks" Zone (Temperature Optimization)

Q: What is the optimal temperature window for isoxazole ester hydrolysis?

A: The optimal window is 20°C to 35°C .

Most isoxazole esters hydrolyze quantitatively at ambient temperature using Lithium Hydroxide (LiOH). Heating above 50°C exponentially increases the rate of side reactions, specifically the cleavage of the N-O bond, leading to ring-opened enamino-nitriles or 1,3-dicarbonyl byproducts.

Q: My reaction is sluggish at room temperature. Should I reflux?

A: No. Refluxing is the most common cause of yield loss in this chemistry. Instead of increasing thermal energy (which risks ring opening), increase the chemical potential or solubility :

  • Solvent Switch: Ensure the ester is fully solvated. The reaction occurs at the interface or in the aqueous phase. If your ester is greasy, it precipitates in water. Use THF:Water (3:1) or Dioxane:Water .

  • Cation Effect: Switch from NaOH to LiOH . Lithium cations have a higher charge density and can coordinate with the carbonyl oxygen and the THF oxygen, acting as a mild Lewis acid to activate the ester without increasing the basicity of the bulk solution to dangerous levels.

  • Ultrasonic Irradiation: If the reaction is stalled due to solubility, sonication (35-40 kHz) at 25°C often drives the reaction to completion in minutes without the thermal degradation associated with reflux.

Module 2: Mechanistic Troubleshooting (Q&A)

Q: I see a new spot on TLC that is NOT the acid. What happened?

A: You likely triggered Base-Mediated Ring Opening (BMRO) . Under strong basic conditions (pH > 12) or high heat, the hydroxide ion can attack the C3 or C5 position (depending on substitution), or simply deprotonate a sensitive side chain, leading to an anionic cascade that cleaves the weak N-O bond.

Diagnostic Check:

  • Appearance: Ring-opened products are often highly polar and may appear as streaks or stay at the baseline.

  • UV: Isoxazoles have distinct UV absorption. If the product loses UV activity or shifts significantly (e.g., to a conjugated nitrile), the ring is gone.

Q: Why did my product decarboxylate during workup?

A: Isoxazole-3-carboxylic acids are prone to thermal decarboxylation , especially if the ring is electron-deficient.

  • The Error: Acidifying with strong HCl and then concentrating on a rotavap with a bath temp > 45°C.

  • The Fix: Acidify with mild acid (Citric Acid or 1M HCl) to pH 3-4 (just below the pKa). Extract immediately. Keep the rotavap bath below 30°C .

Module 3: Optimized Protocol & Data

Standard Operating Procedure (SOP-ISOX-HYD)
  • Dissolution: Dissolve 1.0 eq of Isoxazole Ester in THF (0.2 M concentration).

  • Reagent Prep: Prepare a solution of LiOH (2.0 eq) in Water.

  • Addition: Add the LiOH solution dropwise to the THF solution at 0°C .

  • Reaction: Remove ice bath and stir at 20-25°C . Monitor by TLC/LCMS every 30 mins.

  • Workup:

    • Dilute with EtOAc.

    • Acidify aqueous layer carefully with 10% Citric Acid to pH 4.

    • Extract aqueous layer with EtOAc (x3).

    • Dry over Na2SO4 and concentrate at <30°C .

Comparative Conditions Table
ParameterLiOH / THF / 25°C NaOH / EtOH / Reflux HCl / Water / 80°C
Primary Mechanism Mild Nucleophilic Acyl SubstitutionAggressive Nucleophilic AttackAcid-Catalyzed Hydrolysis
Ring Stability High (Preserved)Low (Risk of N-O cleavage)Medium (Stable, but slow)
Reaction Time 1 - 4 Hours30 Mins (High Risk)12 - 24 Hours
Side Products MinimalEnamino-ketones, NitrilesDecarboxylated product
Recommendation Standard Avoid Only for acid-stable/base-labile substrates

Module 4: Visualizing the Pathway

Diagram 1: Reaction Optimization Logic

This decision tree guides you through the critical choices based on your specific substrate's behavior.

OptimizationLogic Start Start: Isoxazole Ester Hydrolysis CheckSolubility Check Solubility in THF/Water Start->CheckSolubility TempCheck Reaction Progress at 25°C? CheckSolubility->TempCheck Soluble Sonication Apply Ultrasound (25°C, 30 mins) CheckSolubility->Sonication Precipitate Forms Heat Increase Temp to 40°C (Monitor Closely) TempCheck->Heat Incomplete (<10%) Workup Acidify with Citric Acid (Keep pH ~4) TempCheck->Workup Complete (>90%) Heat->Workup Product Forms RingOpen STOP: Ring Opening Detected Heat->RingOpen New Polar Spots Sonication->TempCheck

Caption: Decision logic for optimizing reaction conditions while minimizing ring-opening risks.

Diagram 2: The "Danger Zone" Mechanism

Understanding why the reaction fails is crucial. This diagram contrasts the desired hydrolysis path with the fatal ring-opening path triggered by heat and strong base.

Mechanism Ester Isoxazole Ester Tetrahedral Tetrahedral Intermediate Ester->Tetrahedral Attack at C=O (Kinetic Control) Deprotonation Ring Deprotonation (High Temp / Strong Base) Ester->Deprotonation Attack at Ring H (Thermodynamic Control) OH Base (OH-) OH->Ester Acid Isoxazole Acid (Desired Product) Tetrahedral->Acid Elimination of OR' Cleavage N-O Bond Cleavage Deprotonation->Cleavage DeadProduct Enamino-Nitrile (Irreversible Waste) Cleavage->DeadProduct

Caption: Mechanistic divergence: Kinetic control favors hydrolysis; thermodynamic stress (heat) favors ring destruction.

References

  • National Institutes of Health (NIH). (2021). Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. Chem. Pharm. Bull. Retrieved from [Link]

  • MDPI. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Retrieved from [Link]

  • ResearchGate. (2022). pH and temperature stability of the isoxazole ring in leflunomide. Retrieved from [Link][2]

Sources

Technical Support Center: Troubleshooting Palladium Catalyst Removal from Isoxazole Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who utilize palladium-catalyzed cross-coupling reactions to synthesize isoxazole-containing molecules. The removal of residual palladium to meet stringent regulatory limits is a critical, yet often challenging, final step.[1][2] This document provides in-depth, experience-based answers to common questions and troubleshooting scenarios encountered in the lab.

The paramount reason for meticulous palladium removal is to meet the regulatory limits for elemental impurities in drug products, as outlined by the International Council for Harmonisation (ICH) Q3D guidelines.[3][4] Palladium is classified as a Class 2B element, meaning its presence in the final active pharmaceutical ingredient (API) must be rigorously controlled.[3][5] The permitted daily exposure (PDE) for palladium is 100 µ g/day for the oral route, which often translates to a concentration limit of 10 ppm in the API, depending on the daily dosage.[6]

Frequently Asked Questions & Troubleshooting Guide
Q1: My isoxazole coupling reaction is complete. How should I begin my palladium removal strategy?

Answer: A successful palladium removal strategy begins with a quick assessment of your reaction mixture and product properties. Before defaulting to a standard purification method, consider the following:

  • Palladium Speciation: Is your palladium likely in a soluble, homogeneous state (e.g., Pd(II) complexes) or an insoluble, heterogeneous state (e.g., Pd(0) "black")? A simple visual inspection can be informative. If you observe fine black particles, a significant portion of the catalyst may be removable by simple filtration.

  • Product Solubility & Polarity: What is the solubility profile of your isoxazole product? This will dictate the choice of solvents for workup, chromatography, and scavenger treatments.

  • Initial Filtration: As a simple and effective first step, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate, dichloromethane) and filter it through a pad of Celite®. This can remove a substantial amount of heterogeneous palladium black and other insoluble inorganic salts with minimal effort.[7][8]

Q2: What are the most common methods for palladium removal, and how do I choose the right one?

Answer: There are three primary methods for palladium removal, each with distinct advantages and disadvantages. The optimal choice depends on your required purity level, scale, cost considerations, and the specific nature of your isoxazole product.

MethodPrinciple of ActionProsConsBest For
Silica Gel Chromatography Adsorption Well-understood, can remove other impurities simultaneously.Often incomplete for palladium removal; can lead to product loss on the column.[7]Initial purification; separating product from bulk impurities and some Pd.
Activated Carbon Adsorption (Physisorption)[1]Cost-effective, high capacity, effective for many Pd species.[9]Can be non-selective and adsorb the product, leading to yield loss; fine particles can be difficult to filter.[1][8]Large-scale operations where cost is a major factor; when product has low affinity for carbon.
Metal Scavengers Chemisorption (Covalent Bonding)[1]High selectivity and efficiency, can reduce Pd to very low ppm or ppb levels.[10][11]Higher cost compared to carbon; requires screening to find the optimal scavenger.[11]Final polishing step for APIs; when extremely low Pd levels are required.

A common and highly effective strategy is to use these methods in combination. For instance, an initial purification by column chromatography can be followed by a treatment with a metal scavenger to achieve the stringent purity levels required for pharmaceutical applications.[12]

Q3: I ran a silica gel column, but my ICP-MS analysis still shows palladium levels >50 ppm. What's my next step?

Answer: This is a very common scenario. Standard silica gel chromatography is often insufficient for removing all palladium species, especially highly soluble or non-polar palladium-phosphine complexes that may co-elute with your product.[7]

Your next step should be a targeted scavenging treatment.

  • Scavenger Screening: The most critical action is to perform a small-scale screen with a panel of different scavengers.[13] The efficacy of a scavenger is highly dependent on the palladium's oxidation state (Pd(0) vs. Pd(II)) and the ligands present.[8] A good starting point includes:

    • Thiol-functionalized silica (SH-Silica): Highly effective for a broad range of palladium species.[10]

    • Amine-functionalized silica (NH2-Silica): Particularly effective for certain Pd(II) species.[14]

    • Polymer-bound trimercaptotriazine (TMT): A powerful scavenger known to drastically reduce palladium levels.[15][16]

  • Optimization: Once you identify an effective scavenger, optimize the conditions (e.g., temperature, time, scavenger amount) to maximize palladium removal while minimizing product loss.[13]

Decision Workflow for Palladium Removal

The following diagram outlines a logical workflow for selecting an appropriate palladium removal strategy after your isoxazole coupling reaction is complete.

G start Reaction Complete celite Dilute & Filter through Celite® start->celite chromatography Silica Gel Chromatography celite->chromatography icp1 Analyze Pd Content (e.g., ICP-MS) decision1 Pd Level Acceptable? icp1->decision1 end Purified Product decision1->end Yes scavenge Select & Optimize Scavenging Method decision1->scavenge No (>10 ppm) scavenge->icp1 decision2 Product Loss Acceptable? scavenge->decision2 decision2->end Yes reoptimize Re-optimize Scavenger (Amount, Time, Temp) decision2->reoptimize No chromatography->icp1 reoptimize->scavenge

Caption: A decision-making workflow for palladium removal.

Q4: I'm losing a significant amount of my isoxazole product during the scavenging step. How can I prevent this?

Answer: Product loss during scavenging is typically due to non-specific adsorption of your product onto the scavenger matrix (silica or polymer) or activated carbon.[8] Here’s how to troubleshoot this issue:

  • Optimize Scavenger Amount: The most common cause is using an excessive amount of the scavenger. Perform a small-scale experiment to determine the minimum amount required to meet your target palladium level. Do not add a large excess "just in case."[13]

  • Check for Product Instability: The isoxazole ring can be sensitive to certain conditions.[17] Ensure your scavenging conditions (solvent, temperature, pH) are not causing product degradation. The N-O bond in some isoxazoles can be labile.[17]

  • Thoroughly Wash the Scavenger: After filtering off the scavenger, wash it thoroughly with fresh solvent to recover any adsorbed product. Combine the washings with your main filtrate.[13]

  • Consider a Different Scavenger: If your product has a high affinity for a particular scavenger (e.g., a basic product binding to an acidic scavenger), switch to one with a different functional group or backbone (e.g., from silica to a polymer-based scavenger).

Experimental Protocol: Palladium Scavenging with Thiol-Functionalized Silica Gel

This protocol provides a general procedure for a batch-mode scavenging experiment. It should be optimized for your specific product and reaction scale.

Objective: To reduce residual palladium in a crude isoxazole product from ~150 ppm to <10 ppm.

Materials:

  • Crude isoxazole product dissolved in a suitable organic solvent (e.g., Toluene, THF, Ethyl Acetate).

  • Thiol-functionalized silica gel scavenger (e.g., SiliaMetS Thiol).

  • Inert atmosphere (Nitrogen or Argon).

  • Stir plate and magnetic stir bar.

  • Filtration apparatus (e.g., Büchner funnel, filter paper).

  • Rotary evaporator.

Procedure:

  • Dissolution: Dissolve the crude product in a suitable solvent to a concentration of approximately 50-100 mg/mL. Ensure the product is fully dissolved.

  • Scavenger Addition: Based on an initial estimate of palladium content, add the thiol-functionalized silica scavenger. A typical starting point is 5-10 equivalents of scavenger functional groups relative to the moles of palladium.

  • Incubation: Stir the slurry under an inert atmosphere. The optimal time and temperature must be determined empirically, but a good starting point is stirring for 4-16 hours at a temperature between 25 °C and 50 °C.[13] Higher temperatures often increase the rate of scavenging.[18]

  • Filtration: Once the scavenging period is complete, cool the mixture to room temperature and filter it through a pad of filter paper to remove the solid-supported scavenger.

  • Washing: Wash the filter cake thoroughly with several portions of fresh solvent to ensure complete recovery of the product.[13]

  • Concentration: Combine the filtrate and the washings. Remove the solvent under reduced pressure using a rotary evaporator.

  • Analysis: Submit the resulting solid or oil for quantitative palladium analysis (e.g., ICP-MS) to confirm the final palladium concentration.[19]

Mechanism of Palladium Scavenging

The diagram below illustrates the principle of chemisorption, where functional groups on a solid support selectively bind to palladium species, removing them from the solution containing your isoxazole product.

Caption: Mechanism of a thiol-based scavenger chelating palladium.

References
  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development - ACS Publications. Available from: [Link]

  • How can i remove palladium Pd catalyst easily?. ResearchGate. Available from: [Link]

  • How to remove palladium catalyst from reaction mixture?. ResearchGate. Available from: [Link]

  • Your trick to remove residual palladium. Reddit. Available from: [Link]

  • Guideline for Elemental Impurities Q3D(R2). ICH. Available from: [Link]

  • ICH Q3D Elemental Impurities. CMC Drug Product Development Regulatory Consulting Pharma. Available from: [Link]

  • Guideline for elemental impurities q3d(r1). ICH. Available from: [Link]

  • Recovery and/or reuse of palladium catalyst after a suzuki coupling. Google Patents.
  • Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. ResearchGate. Available from: [Link]

  • Switching on palladium catalyst electrochemical removal from a palladium acetate–acetonitrile system via trace water addition. RSC Publishing. Available from: [Link]

  • Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism. PubMed. Available from: [Link]

  • Separation and Recovery of Platinum and Palladium from Spent Petrochemical Catalysts Using Activated Carbon, Analysis of Two Kin. SciSpace. Available from: [Link]

  • Recovery of Pd(II) Ions from Aqueous Solutions Using Activated Carbon Obtained in a Single-Stage Synthesis from Cherry Seeds. MDPI. Available from: [Link]

  • Removal of palladium (Pd) catalysts Activated Carbon Business Division. Osaka Gas Chemicals Co., Ltd. Available from: [Link]

  • silica gel. Chromatorex. Available from: [Link]

  • How to Remove Palladium in three easy steps. Biotage. Available from: [Link]

  • Screening. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available from: [Link]

Sources

Technical Support Center: Nitrile Oxide Cycloaddition Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Side Products in 1,3-Dipolar Cycloaddition

Welcome to the Advanced Synthesis Support Module. This guide addresses the kinetic and thermodynamic challenges inherent to nitrile oxide cycloadditions. It is designed for medicinal chemists and process engineers facing yield erosion due to dimerization (furoxan formation) or poor regiocontrol.

Module 1: The "Furoxan Trap" (Dimerization Control)

Issue: "My reaction yields a significant amount of insoluble solid or a fast-moving spot on TLC, and the yield of the isoxazoline is <50%."

Diagnosis: You are likely observing the dimerization of the nitrile oxide into a furoxan (1,2,5-oxadiazole-2-oxide).[1][2]

Technical Insight: Nitrile oxides are high-energy dipoles. In the absence of a dipolarophile (alkene/alkyne), they react with themselves. Recent density functional theory (DFT) studies suggest this is not a simple concerted process but a stepwise mechanism involving dinitrosoalkene diradicals , where C-C bond formation is the rate-determining step [1].[3][4]

The Kinetic Reality:




To favor the product, you must maximize the ratio of


 to 

. If

rises (e.g., dumping reagents all at once), the second-order dimerization pathway dominates mathematically.
Troubleshooting Protocol: The "Diffusion Mixing" Technique

Objective: Maintain a near-zero steady-state concentration of nitrile oxide.

Step-by-Step Workflow:

  • Preparation: Dissolve your alkene/alkyne (Dipolarophile) in the reaction solvent (DCM or Ether) at a high concentration (0.5 M – 1.0 M). Use 5 equivalents relative to the dipole precursor if the alkene is inexpensive.

  • Precursor Choice: Use a hydroximoyl chloride precursor. Avoid direct oxidation of aldoximes in the presence of base unless using flow chemistry (see Module 4).

  • The Slow Addition (Critical):

    • Dissolve the hydroximoyl chloride in a separate syringe.

    • Dissolve the base (typically Triethylamine,

      
      ) in a third syringe (diluted).
      
    • Action: Slowly syringe pump both the precursor and the base into the stirred alkene solution over 4–8 hours.

  • Monitoring:

    • TLC: Look for the disappearance of the hydroximoyl chloride. If you see a non-polar, UV-active spot moving near the solvent front, that is the furoxan dimer.

    • NMR: Furoxans often lack characteristic protons but will show up in

      
      C NMR.
      
Visualization: Kinetic Pathways

ReactionPathways Precursor Hydroximoyl Chloride NO Nitrile Oxide (High Energy Dipole) Precursor->NO + Base (Slow Addition) Isox Isoxazoline (Target Product) NO->Isox + Alkene (k_cyclo) Furoxan Furoxan (Dimer Side Product) NO->Furoxan x2 (k_dimer) Alkene Dipolarophile (Alkene)

Figure 1: Kinetic competition between the desired cycloaddition (green path) and dimerization (red dashed path).

Module 2: Regioselectivity & Stereocontrol

Issue: "I am getting a mixture of 3,5-disubstituted and 3,4-disubstituted isomers."

Diagnosis: Thermal cycloadditions are governed by Frontier Molecular Orbital (FMO) theory (LUMO of dipole + HOMO of dipolarophile). This typically favors the 3,5-disubstituted product for monosubstituted alkenes. However, electronic or steric bias in the alkene can erode this selectivity.

Advanced Solution: Lewis Acid Catalysis To enforce regiocontrol or reverse it, you cannot rely on thermal conditions. You must lower the LUMO energy of the dipolarophile using coordination chemistry.

Data: Catalyst Performance on Regioselectivity Substrate: Benzonitrile Oxide + Alcohol-derived Allylic Dipolarophiles

ConditionMajor ProductRatio (3,5 : 3,4)YieldNotes
Thermal (Ref) 3,5-isoxazoline70:3065%Poor selectivity.
Mg(II) / t-BuOH 3,5-isoxazoline95:5 88%Kanemasa Protocol [2]. Chelation control.
Yb(OTf)3 3,5-isoxazoline92:882%Effective for sterically hindered alkenes.
Ru(II)-Phen Varies----Can reverse selectivity to 3,4 (Kundig [3]).

Protocol: Mg(II)-Catalyzed Cycloaddition

  • Complexation: Mix the allylic alcohol dipolarophile (1.0 eq) with

    
     (0.2 – 0.5 eq) in DCM. Stir for 30 mins to allow coordination.
    
  • Addition: Add the hydroximoyl chloride.

  • Initiation: Add

    
     very slowly at 0°C.
    
    • Mechanism:[2][3][5][6][7][8][9] The Mg(II) coordinates to the allylic hydroxyl group and the nitrile oxide oxygen, organizing the transition state (TS) and locking the geometry.

Module 3: Reagent Selection (Clean Workups)

Issue: "The Mukaiyama method (Nitroalkane + PhNCO) gives a tarry mess that ruins my column."

Diagnosis: The dehydration of nitroalkanes using phenyl isocyanate generates diphenylurea, which is notoriously difficult to remove.

Recommendation: Switch to the Chloramine-T or NCS oxidation route.

Comparison of Generation Methods
MethodReagentsByproductsSuitability
Mukaiyama Nitroalkane + PhNCODiphenylurea (Sticky solid)Avoid for complex synthesis.
Huisgen Hydroximoyl Cl +


(Water soluble)
Standard. Best for slow addition.
Oxidative Aldoxime + NCS/DMFSuccinimide (Water soluble)Excellent. Clean generation of chloro-intermediate.
Green Aldoxime + Bleach (NaOCl)NaCl,

Best for Scale (if substrate tolerates aqueous conditions).

Self-Validating Protocol (NCS Route):

  • Dissolve aldoxime in DMF (0.2 M).

  • Add N-Chlorosuccinimide (NCS) (1.1 eq).

  • Check Point: Monitor by TLC.[10] Aldoxime spot should vanish; a less polar spot (Hydroximoyl Chloride) appears. Do not proceed until conversion is complete.

  • Add dipolarophile.[5]

  • Add

    
     dropwise to trigger the reaction.
    

Module 4: Flow Chemistry (The Safety & Scale Solution)

Issue: "I need to scale this up to 10g, but nitrile oxides are explosive/unstable."

Solution: Continuous Flow Chemistry.[7][11][12][13] Flow reactors allow you to generate the hazardous nitrile oxide in situ and consume it immediately within a heated coil. This minimizes the "inventory" of hazardous intermediate and prevents dimerization by rapid mixing [4].

Flow Reactor Setup for Isoxazole Synthesis

Key Parameter: Residence time (


) must be optimized to match the consumption rate (

).

FlowSetup PumpA Pump A: Aldoxime + Alkene Mixer T-Mixer (High Turbulence) PumpA->Mixer Organic Stream PumpB Pump B: NaOCl (Bleach) PumpB->Mixer Aqueous Oxidant Reactor Reactor Coil (PTFE, 2-10 min res. time) Mixer->Reactor In-situ Generation & Cycloaddition Quench Quench/Collection (Phase Separator) Reactor->Quench Product Stream

Figure 2: Biphasic flow setup using bleach for safe, scalable nitrile oxide generation.

Why this works:

  • Heat Transfer: Small diameter tubing allows excellent temperature control, suppressing thermal decomposition.

  • Mixing: Rapid mixing in the T-mixer ensures the nitrile oxide meets the alkene immediately, outcompeting the dimerization (

    
    ).
    

References

  • Mechanistic Study on Dimerization: Title: Dimerizations of Nitrile Oxides to Furoxans Are Stepwise via Dinitrosoalkene Diradicals: A Density Functional Theory Study.[3][4] Source: J. Am. Chem. Soc. 2003, 125, 50, 15420–15425. URL:[Link]

  • Lewis Acid Catalysis (Mg/Yb): Title: Lewis Acid Catalysis in Nitrile Oxide Cycloadditions.[5][9][14][15][16] Source: J. Am. Chem. Soc. 2004, 126, 5366.[5] URL:[Link]

  • Ruthenium Catalysis: Title: Asymmetric Lewis acid-catalyzed 1,3-dipolar cycloadditions.[15] Source: Pure Appl. Chem., Vol. 80, No. 5, pp. 1063–1069, 2008. URL:[Link]

  • Flow Chemistry Application: Title: Safe and Efficient Tetrazole Synthesis in a Continuous Flow Microreactor (Analogous safety principles for Nitrile Oxides). Source: Angew. Chem. Int. Ed. 2013, 52, 1–6. URL:[Link]

Sources

Validation & Comparative

Optimizing Structural Verification: A Comparative NMR Guide for 4-(4-Bromophenyl)-1,2-oxazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the structural verification of 4-(4-Bromophenyl)-1,2-oxazole-3-carboxylic acid (also referred to as 4-(4-bromophenyl)isoxazole-3-carboxylic acid).

This analysis prioritizes the comparative performance of NMR solvents , as the choice of solvent critically dictates the visibility of the acidic proton and the resolution of the aromatic region.

Executive Summary & Application Context

Compound Class: Heterocyclic Building Block / Pharmacophore Primary Utility: The 4-bromophenyl moiety serves as a handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura), while the C3-carboxylic acid allows for amide coupling or esterification. Characterization Challenge: The primary challenge in verifying this structure is distinguishing the correct regioisomer (4-substituted vs. 5-substituted isoxazole) and ensuring the integrity of the carboxylic acid proton, which is prone to exchange or broadening.

The Core Comparison: Solvent Selection

For this specific acidic heterocycle, DMSO-d6 is the superior solvent for full structural confirmation, whereas CDCl3 and Methanol-d4 present distinct limitations.

FeatureDMSO-d6 (Recommended) Methanol-d4 (MeOD) Chloroform-d (CDCl3)
Solubility Excellent (High polarity dissolves the acid)GoodModerate to Poor (Dimerization risk)
COOH Visibility Visible (Broad singlet, ~13-14 ppm)Invisible (Exchanges with solvent)Unreliable (Broad/Drifting)
Aromatic Resolution High (Good separation of AA'BB' system)HighModerate (Potential overlap)
Water Peak 3.33 ppm (Usually distinct from signals)4.87 ppm (Can obscure signals)1.56 ppm (Non-interfering)

Structural Assignment & Diagnostic Logic

To validate the structure, you must confirm three distinct signal environments. The most critical diagnostic peak is the Isoxazole C5-H .

The Diagnostic Signals
  • Isoxazole C5-H (Singlet, ~9.0 – 9.4 ppm): This proton is highly deshielded due to its proximity to the ring oxygen and nitrogen. Crucial Check: If this singlet appears upfield (e.g., ~6.5 ppm), you likely have the 5-substituted regioisomer, not the 4-substituted target.

  • The Para-Bromophenyl System (AA'BB', ~7.4 – 7.8 ppm): Two doublets (roofing effect common). The protons ortho to the Bromine are less shielded than those ortho to the isoxazole ring.

  • Carboxylic Acid (Broad Singlet, >12.0 ppm): Only visible in non-exchanging, polar solvents like DMSO.

Visualization of Structural Logic

The following diagram illustrates the assignment flow and the decision tree for solvent selection.

G Start Start: 4-(4-Bromophenyl) isoxazole-3-COOH Sample SolventChoice Select Solvent based on Objective Start->SolventChoice DMSO DMSO-d6 (Full Characterization) SolventChoice->DMSO Standard QC CDCl3 CDCl3 (Quick Check/Non-polar) SolventChoice->CDCl3 Solubility Check MeOD MeOD (High Res/No Acid Peak) SolventChoice->MeOD Coupling Analysis AcidPeak COOH Proton (~13.5 ppm, Broad) DMSO->AcidPeak Visible IsoxH Isoxazole C5-H (~9.2 ppm, Singlet) DMSO->IsoxH Clear Aromatic Ar-H (4-Br-Ph) (7.4-7.8 ppm, AA'BB') DMSO->Aromatic CDCl3->AcidPeak Broad/Drifting CDCl3->IsoxH Shifted Upfield MeOD->IsoxH Exchange COOH Exchanges (Signal Lost) MeOD->Exchange

Caption: Decision tree for solvent selection highlighting the visibility of the critical COOH and Isoxazole C5-H protons.

Comparative Data: 1H NMR Chemical Shifts

The following data represents the expected chemical shifts based on validated isoxazole analogs (e.g., 3-methyl-4-phenylisoxazole derivatives) and substituent effects.

Scenario A: DMSO-d6 (Recommended)

Conditions: 400 MHz, 298 K, Concentration ~10 mg/0.6 mL

Frequency (δ ppm)MultiplicityIntegralAssignmentNotes
13.50 – 13.80 Broad Singlet (br s)1HCOOH (C3)Highly dependent on concentration and water content.
9.10 – 9.35 Singlet (s)1HIsoxazole C5-H Diagnostic peak. Deshielded by ring O/N.
7.65 – 7.75 Doublet (d, J ≈ 8.5 Hz)2HAr-H (Ortho to Br)Part of AA'BB' system.
7.40 – 7.50 Doublet (d, J ≈ 8.5 Hz)2HAr-H (Meta to Br)Protons closer to the isoxazole ring.
3.33 Singlet-H2OResidual solvent peak.
2.50 Quintet-DMSOResidual solvent peak.
Scenario B: CDCl3 (Alternative)

Conditions: 400 MHz, 298 K. Note: Solubility may require gentle warming.

Frequency (δ ppm)MultiplicityIntegralAssignmentNotes
~8.00 – 10.00 Very Broad / Missing<1HCOOH Often invisible due to exchange or extreme broadening.
8.40 – 8.60 Singlet (s)1HIsoxazole C5-H Typically shifts upfield compared to DMSO.
7.55 – 7.65 Doublet (d)2HAr-H
7.30 – 7.40 Doublet (d)2HAr-H
7.26 Singlet-CHCl3Residual solvent peak.

Experimental Protocol: Self-Validating Workflow

To ensure high-quality data (E-E-A-T principle), follow this protocol designed to minimize artifacts like peak broadening or poor shimming.

Step 1: Sample Preparation
  • Massing: Weigh 5–10 mg of the solid acid.

    • Why? Higher concentrations (>15 mg) can cause dimerization of the carboxylic acid, leading to viscosity changes and poor shimming.

  • Solvent Addition: Add 0.6 mL of DMSO-d6 .

    • Tip: If the solvent ampoule is old, add a single pellet of activated molecular sieves to the NMR tube to absorb adventitious water, which sharpens the COOH and NH peaks.

  • Homogenization: Sonicate for 30 seconds. Ensure the solution is clear.

Step 2: Acquisition Parameters (Standard 1H)
  • Pulse Sequence: zg30 (30° pulse angle) or equivalent.

  • Number of Scans (NS): 16 or 32 (Sufficient for 5 mg).

  • Relaxation Delay (D1): Set to 2.0 seconds .

    • Reasoning: The C5-H and Acid protons have longer T1 relaxation times. A short D1 (1.0s) may integrate these peaks lower than 1.0H. For qNMR (Quantitative NMR), increase D1 to >15 seconds .

  • Spectral Width: Ensure the window covers -2 to 16 ppm to capture the acidic proton.

Step 3: Processing & Validation
  • Phasing: Manually phase the spectrum. Automatic phasing often fails with broad COOH peaks.

  • Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial) to flatten the baseline around the broad acid peak.

  • Integration Check: Calibrate the Isoxazole C5-H singlet to 1.00. The aromatic doublets should integrate to 2.00 ± 0.1.

Troubleshooting & Common Pitfalls

Issue: "I don't see the COOH peak."
  • Cause: Solvent exchange (wet solvent) or rapid exchange rate.

  • Solution: Dry the sample or switch to DMSO-d6 from a fresh ampoule. Alternatively, run the spectrum at low temperature (273 K) to slow down the exchange, sharpening the peak.

Issue: "The C5-H singlet is at 6.5 ppm."
  • Cause: Regioisomer Error. You likely synthesized 5-(4-bromophenyl)isoxazole-3-carboxylic acid instead of the 4-isomer.

  • Explanation: In 5-substituted isoxazoles, the C4-proton is electron-rich and shielded (~6.5 ppm). In 4-substituted isoxazoles (your target), the C5-proton is electron-poor and deshielded (>8.5 ppm).

Issue: "Extra peaks in the aromatic region."
  • Cause: Rotamers or impurities.[1]

  • Solution: If the peaks are small (<5%), they are likely starting material (e.g., 4-bromobenzaldehyde derivatives). If peaks are doubled (1:1 ratio), check for restricted rotation if bulky groups were added, though unlikely for this specific planar molecule.

References

  • Isoxazole Synthesis & Characterization

    • Title: 13C NMR spectroscopy of heterocycles: 3,5-diaryl-4-bromoisoxazoles.[2][3]

    • Source: Baumstark, A. L., et al. Heterocyclic Communications, 2015.[2]

    • Relevance: Establishes chemical shift correlations for 4-bromoisoxazole deriv
    • URL:[Link][3]

  • Solvent Effects on NMR

    • Title: NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.
    • Source: Fulmer, G. R., et al. Organometallics, 2010.
    • Relevance: Standard reference for identifying w
    • URL:[Link]

  • General Isoxazole NMR Data

    • Title: Synthesis and biological evaluation of 1,2,4-oxadiazole derivatives containing an aryl carboxylic acid moiety.
    • Source:Journal of Medicinal Chemistry (via PubMed/NIH context), 2024.
    • Relevance: Provides comparative NMR data for aryl-isoxazole carboxylic acid scaffolds.
    • URL:[Link]

Sources

IR spectroscopy peaks for isoxazole carboxylic acid functional groups

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide
Author: Senior Application Scientist
Date: October 26, 2023

Executive Summary

In medicinal chemistry, isoxazole carboxylic acids serve as critical bioisosteres for glutamate agonists (e.g., AMPA/NMDA receptor ligands) and beta-lactamase inhibitors. However, distinguishing between regioisomers—specifically isoxazole-3-carboxylic acid and isoxazole-5-carboxylic acid —presents a common analytical challenge during early-phase synthesis.

While NMR is definitive, FT-IR spectroscopy offers a rapid, cost-effective method for preliminary validation. This guide objectively compares the vibrational signatures of these isomers against a standard aromatic control (Benzoic Acid).[1] It elucidates the electronic causality behind wavenumber shifts, providing researchers with a self-validating framework for structural confirmation.

Theoretical Framework: Electronic Causality

To interpret the IR spectra accurately, one must understand how the isoxazole ring modifies the force constant (


) of the carboxylic acid carbonyl (

) bond.
The Electronic Tug-of-War

The position of the carboxyl group relative to the heteroatoms (Oxygen and Nitrogen) dictates the vibrational frequency (


).
  • Inductive Effect (-I): The isoxazole ring is electron-deficient. The oxygen atom (position 1) and nitrogen (position 2) exert a strong electron-withdrawing inductive effect. This pulls electron density away from the carboxyl carbon, shortening the

    
     bond and increasing  the wavenumber compared to benzene.
    
  • Resonance Effect (+R): Conjugation typically lowers the wavenumber by increasing the single-bond character of the carbonyl. However, in isoxazole, the aromaticity is less robust than in benzene, and the -I effect often dominates.

Regioisomer Specifics
  • 3-Position: The carboxyl group is adjacent to Nitrogen. Nitrogen is less electronegative than Oxygen.

  • 5-Position: The carboxyl group is adjacent to Oxygen. The strong -I effect of the adjacent oxygen dominates, typically shifting the

    
     stretch to a higher frequency  than the 3-isomer.
    
Visualizing the Electronic Influence

ElectronicEffects Isoxazole Isoxazole Ring (Electron Deficient) Pos3 3-Position (Adj. to Nitrogen) Isoxazole->Pos3 Pos5 5-Position (Adj. to Oxygen) Isoxazole->Pos5 Inductive Inductive Effect (-I) Strengthens C=O bond Pos3->Inductive Moderate Resonance Resonance (+R) Weakens C=O bond Pos3->Resonance Significant Pos5->Inductive Strong (Oxygen) Pos5->Resonance Moderate Shift3 Shift: Moderate Increase (~1715-1725 cm⁻¹) Inductive->Shift3 Shift5 Shift: Strong Increase (~1725-1740 cm⁻¹) Inductive->Shift5 Resonance->Shift3 Resonance->Shift5

Figure 1: Logical flow of electronic effects dictating the carbonyl shift differences between isoxazole isomers.

Comparative Data Analysis

The following table synthesizes experimental data ranges. Note that values depend on the medium (Solid State KBr vs. Solution). Solid-state spectra typically show lower wavenumbers due to extensive intermolecular hydrogen bonding (dimerization).

Table 1: Key Vibrational Modes of Isoxazole Carboxylic Acids vs. Benzoic Acid (Solid State/KBr)

Functional Group VibrationBenzoic Acid (Control)Isoxazole-3-COOHIsoxazole-5-COOHMechanistic Insight
C=O Stretch (Dimer) 1680 – 1700 cm⁻¹1710 – 1725 cm⁻¹ 1725 – 1745 cm⁻¹ 5-position adjacent to Oxygen (-I effect) stiffens the bond more than the 3-position. Both are higher than Benzoic due to ring electron deficiency.
O-H Stretch 2500 – 3300 cm⁻¹ (Broad)2500 – 3200 cm⁻¹ (Broad)2500 – 3200 cm⁻¹ (Broad)Typical carboxylic acid dimer "hairy beard" shape. Indistinguishable between isomers.
C=N Ring Stretch N/A1590 – 1610 cm⁻¹1590 – 1610 cm⁻¹Characteristic of the isoxazole core. Often overlaps with aromatic C=C.
N-O Ring Stretch N/A1140 – 1180 cm⁻¹1140 – 1180 cm⁻¹Diagnostic for isoxazole ring integrity.
C-O Stretch (Acid) 1280 – 1300 cm⁻¹1290 – 1310 cm⁻¹1300 – 1320 cm⁻¹Follows the C=O trend; bond order increases slightly with electron withdrawal.

Critical Observation: If your spectrum shows a C=O peak >1750 cm⁻¹, you likely have the monomer (dilute solution) or an ester intermediate, not the dimeric acid.

Experimental Protocol: Self-Validating System

To ensure reproducibility and trust in your data, follow this protocol. It includes "Self-Check" steps to validate sample quality.

Method: Attenuated Total Reflectance (ATR-FTIR)

Preferred over KBr pellets for carboxylic acids to avoid moisture interference.

Step-by-Step Workflow
  • Crystal Cleaning: Clean the Diamond/ZnSe crystal with isopropanol.

    • Self-Check: Run a background scan. It must be flat. If peaks appear at 2900 cm⁻¹ (alkane residue) or 3300 cm⁻¹ (moisture), clean again.

  • Background Acquisition: Collect air background (32 scans, 4 cm⁻¹ resolution).

  • Sample Deposition: Place ~5 mg of solid isoxazole carboxylic acid on the crystal.

  • Compression: Apply pressure using the anvil until the force gauge reaches the optimal zone (usually ~80-100 N).

    • Self-Check: Watch the live preview. The peaks should grow but not saturate (absorbance < 1.5).

  • Data Collection: Acquire sample spectrum (32 scans).

  • Post-Run Cleaning: Immediately clean with methanol to prevent acid corrosion of the anvil.

Experimental Logic Diagram

ProtocolWorkflow Start Start: Crystal Prep Clean Clean with Isopropanol Start->Clean Background Acquire Background (Air) Clean->Background Check1 Decision: Is Baseline Flat? Background->Check1 Check1->Clean No (Contamination) Sample Apply Sample & Compress (Force ~100N) Check1->Sample Yes Scan Acquire Spectrum (32 Scans, 4cm⁻¹) Sample->Scan Analyze Analyze C=O Region (1680-1750 cm⁻¹) Scan->Analyze

Figure 2: Operational workflow for ATR-FTIR acquisition ensuring data integrity.

Comparative Analysis of Alternatives

Why use IR when NMR is available?

FeatureFT-IR (This Method)1H NMRMass Spectrometry
Differentiation Speed < 2 Minutes ~15-30 Minutes< 5 Minutes
Sample Recovery Yes (100%) No (Solvent Contamination)No (Destructive)
Isomer Specificity Moderate (Requires Reference)High (Coupling Constants)Low (Identical Mass)
Cost per Run Negligible High (Deuterated Solvents)Moderate

References

  • NIST Chemistry WebBook. 3-Isoxazolecarboxylic acid, 5-methyl-, methyl ester IR Spectrum. National Institute of Standards and Technology. [Link]

  • University of Colorado Boulder. IR Spectroscopy Tutorial: Carboxylic Acids. Department of Chemistry and Biochemistry. [Link]

  • Specac. Interpreting Infrared Spectra: Carboxylic Acids and Derivatives. Specac Application Notes. [Link]

  • LibreTexts Chemistry. Spectroscopy of Carboxylic Acid Derivatives.[Link]

  • MDPI. 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester Synthesis and Characterization. Molbank 2024.[2] [Link][2]

Sources

Comparison of 4-bromo vs 4-chloro phenyl isoxazole biological potency

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Comparison of the Biological Potency of 4-Bromo vs. 4-Chloro Phenyl Isoxazole Derivatives for Researchers and Drug Development Professionals.

Abstract

The phenyl isoxazole scaffold is a cornerstone in medicinal chemistry, valued for its versatile biological activities. Halogenation, particularly at the 4-position of the phenyl ring, is a common strategy to modulate the pharmacological profile of lead compounds. This guide provides a comparative analysis of the biological potency of 4-bromo-phenyl isoxazole and 4-chloro-phenyl isoxazole derivatives. It synthesizes findings from various studies, highlighting structure-activity relationships (SAR) and offering insights into the nuanced effects of these two important halogens on biological activity. While direct comparative data across a wide range of targets is not always available, this guide collates existing evidence to inform rational drug design and lead optimization efforts.

Introduction: The Significance of the Phenyl Isoxazole Scaffold and Halogen Substitution

The isoxazole ring system is a five-membered heterocycle that serves as a versatile scaffold in the design of novel therapeutic agents. Its unique electronic properties and ability to engage in various non-covalent interactions with biological targets have led to its incorporation into a wide array of compounds with diverse pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2]

Strategic modification of the phenyl ring appended to the isoxazole core is a key aspect of medicinal chemistry. Halogen substitution, in particular, is a powerful tool for modulating a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity. The choice between a bromine and a chlorine atom at the 4-position of the phenyl ring can have profound and sometimes non-intuitive effects on biological potency. This guide aims to dissect these differences by comparing available data on 4-bromo and 4-chloro phenyl isoxazole derivatives.

Comparative Biological Potency: A Tale of Two Halogens

Calcium Channel Modulation: A Clearer Distinction

One of the most direct comparisons of the biological potency of 4-bromo versus 4-chloro phenyl isoxazole derivatives comes from the study of 4-isoxazolyl-1,4-dihydropyridines as calcium channel modulators. In this context, a clear structure-activity relationship (SAR) was established, demonstrating that the 4-bromo analogue possesses greater affinity than the 4-chloro analogue. The observed order of potency for para-substituted 3'-arylisoxazolyl analogues was p-Br > p-Cl >> p-F .[3] This finding suggests that for this particular target, the larger size and greater polarizability of the bromine atom may contribute to more favorable interactions within the binding pocket.

Anticancer Activity: A Target-Dependent Scenario

In the realm of oncology, the influence of 4-bromo versus 4-chloro substitution appears to be more nuanced and target-dependent. While numerous studies have demonstrated the potent anticancer activity of isoxazole derivatives bearing either a 4-bromophenyl or a 4-chlorophenyl moiety, direct comparative studies are less common.

For instance, a study on a series of 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives reported considerable cytotoxic activity against hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7) cell lines.[4] Conversely, research on oxazolo[5,4-d]pyrimidines indicated that a 4-chloro substitution on the phenyl ring at the C(2) position is preferred for antiproliferative activity.

The following table summarizes the cytotoxic activity of some 4-halo-phenyl isoxazole-related compounds from different studies. It is important to note that these are not direct comparisons from a single study but provide a glimpse into the potency of these compounds.

Compound ClassHalogen SubstitutionCell LineIC50 (µM)Reference
Quinoline-Oxadiazole4-BromophenylHepG20.137 - 0.332 µg/mL[4]
Quinoline-Oxadiazole4-BromophenylMCF-70.164 - 0.583 µg/mL[4]
4-Phenoxy-phenyl isoxazoles(No direct 4-halo comparison)A549, HepG2, MDA-MB-2310.22 - 1.73[5][6][7]

The data suggests that both 4-bromo and 4-chloro substitutions can lead to potent anticancer agents. The choice of halogen for optimal activity is likely dependent on the specific topology and electrostatic environment of the target protein's binding site.

Antimicrobial Activity: The Role of Electronegativity and Lipophilicity

In the context of antimicrobial agents, both 4-bromo and 4-chloro phenyl isoxazoles have shown promise. Some studies suggest that the presence of electron-withdrawing groups, such as chlorine, at the para position of the phenyl ring generally enhances antibacterial activity.[8] Other research has indicated that the presence of a bromine group on the phenyl ring can also contribute to enhanced antibacterial and antifungal effects.[9]

A study on N-{4-[(4-X-phenyl)sulfonyl]benzoyl}-L-valine derivatives (where X = H, Cl, or Br) suggested that the introduction of a bromine atom leads to a higher hydrophobic profile compared to a chlorine atom, which can influence the antimicrobial effect.[10] This highlights the interplay between electronic effects and physicochemical properties like lipophilicity in determining antimicrobial potency.

Structure-Activity Relationship (SAR) Insights

The differential biological activities of 4-bromo and 4-chloro phenyl isoxazoles can be attributed to the distinct properties of these two halogens:

  • Size and Polarizability: Bromine is larger and more polarizable than chlorine. This can lead to stronger van der Waals and halogen bonding interactions with the biological target, as may be the case in the calcium channel modulation example.

  • Electronegativity: Chlorine is more electronegative than bromine. This can influence the electronic distribution within the molecule, affecting its ability to participate in hydrogen bonding or other electrostatic interactions.

  • Lipophilicity: Both halogens increase the lipophilicity of the molecule compared to a hydrogen atom, which can enhance membrane permeability and access to intracellular targets. The contribution to lipophilicity is slightly different, with bromine generally being more lipophilic.

Visualization of Key Structures and Workflows

General Chemical Structures

cluster_bromo 4-Bromo Phenyl Isoxazole Derivative cluster_chloro 4-Chloro Phenyl Isoxazole Derivative node_bromo node_bromo struct_bromo General Structure (X = Br) node_chloro node_chloro struct_chloro General Structure (X = Cl)

Caption: Generalized structures of 4-bromo and 4-chloro phenyl isoxazole derivatives.

Experimental Workflow for Comparative Evaluation

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Starting Materials chalcone Chalcone Formation start->chalcone isoxazole Isoxazole Ring Formation chalcone->isoxazole in_vitro In Vitro Assays (e.g., Enzyme Inhibition, Cytotoxicity) isoxazole->in_vitro Test Compounds ic50 IC50/MIC Determination in_vitro->ic50 sar Structure-Activity Relationship Analysis ic50->sar sar->isoxazole Lead Optimization

Caption: A generalized workflow for the synthesis and comparative biological evaluation of phenyl isoxazole derivatives.

Key Experimental Protocols

To ensure the reproducibility and validity of comparative studies, standardized experimental protocols are essential. Below are representative methodologies for assessing the biological activity of these compounds.

MTT Assay for In Vitro Cytotoxicity

This assay is widely used to assess the antiproliferative effects of compounds on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 4-bromo and 4-chloro phenyl isoxazole derivatives in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.[5]

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial compound in a liquid medium. The MIC is determined by observing the lowest concentration at which there is no visible growth.

Step-by-Step Protocol:

  • Compound Preparation: Prepare serial twofold dilutions of the 4-bromo and 4-chloro phenyl isoxazole derivatives in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or at 30°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound that completely inhibits the growth of the microorganism, as detected by the lack of turbidity. Include a growth control (no compound) and a sterility control (no inoculum).

Conclusion

The comparative analysis of 4-bromo and 4-chloro phenyl isoxazole derivatives reveals that the choice of halogen has a significant and target-dependent impact on biological potency. While a clear superiority of 4-bromo substitution has been demonstrated for calcium channel modulation, the landscape is more complex for anticancer and antimicrobial activities. In these areas, both substitutions have led to the development of highly potent compounds, and the optimal choice likely depends on the specific molecular interactions within the target's binding site.

For researchers and drug development professionals, these findings underscore the importance of synthesizing and evaluating both 4-bromo and 4-chloro analogs during lead optimization. A deeper understanding of the target's structure and the application of computational modeling can further guide the rational selection of halogen substituents to enhance potency, selectivity, and overall drug-like properties.

References

  • A review of isoxazole biological activity and present synthetic techniques. (URL not provided)
  • Unique structure-activity relationship for 4-isoxazolyl-1,4-dihydropyridines. Journal of Medicinal Chemistry, 46(1), 87-96. [Link]

  • (PDF) Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives.
  • Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1236-1247. [Link]

  • Synthesis and Antibacterial Screening of Some Novel Isoxazole Deriv
  • SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NEW SULFONAMIDE ISOXAZOLO[5,4-b]PYRIDINE DERIV
  • Enzyme Inhibition and In Silico Studies of New Synthetic N-Substituted-(4-Bromophenyl) - Juniper Publishers. (URL not provided)
  • Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors. Semantic Scholar. [Link]

  • 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Chemistry Central Journal, 13(1), 43. [Link]

  • Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors. PubMed. [Link]

  • Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. Journal of the Iranian Chemical Society, 19(1), 1-33. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 15(15), 8213-8243. [Link]

  • Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent. Drug Design, Development and Therapy, 14, 3867-3877. [Link]

  • Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. Molecules, 30(3), 299. [Link]

  • Synthesis and SAR of[3][5][9]triazolo[1,5-a]pyrimidines, a class of anticancer agents with a unique mechanism of tubulin inhibition. Journal of Medicinal Chemistry, 50(3), 474-487. [Link]

  • Synthesis and SAR of 4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline derivatives as potent and selective CDK4/6 inhibitors. European Journal of Medicinal Chemistry, 157, 1063-1074. [Link]

  • Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. Molecules, 17(11), 13573-13596. [Link]

  • Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Molecules, 27(18), 5841. [Link]

  • Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies. RSC Advances, 14(45), 32909-32927. [Link]

Sources

Crystal structure analysis of 4-(4-Bromophenyl)-1,2-oxazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the crystal structure characterization of 4-(4-Bromophenyl)-1,2-oxazole-3-carboxylic acid . It compares the primary analytical method (Single Crystal X-Ray Diffraction) against alternative techniques and details the specific structural features—such as halogen bonding—that differentiate this molecule from its non-halogenated analogs.

Executive Summary

The isoxazole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for amide bonds in NSAIDs and antibiotics. The specific derivative This compound presents a unique crystallographic case study due to the competition between strong hydrogen bonding (COOH dimer) and directional halogen bonding (C-Br···O/N).

This guide compares the "Gold Standard" structural determination method (SC-XRD) against rapid screening alternatives (PXRD) and computational prediction (DFT), providing a roadmap for researchers to validate the supramolecular assembly of this pharmacophore.

Comparative Analysis of Structural Determination Methods

For a researcher characterizing this specific isoxazole derivative, choosing the right analytical resolution is critical. The following table compares the performance of Single Crystal X-Ray Diffraction (SC-XRD) against Powder Diffraction (PXRD) and Density Functional Theory (DFT).

Table 1: Analytical Performance Matrix
FeatureSC-XRD (Gold Standard) PXRD (Screening) DFT (Predictive)
Primary Output 3D atomic coordinates (

), absolute configuration.
Bulk phase identification, crystallinity %.Energy-minimized geometry, theoretical packing.
Resolution Atomic level (< 0.8 Å).Macro/Lattice level.[1][2]Quantum mechanical (idealized).
Detection of Br-Interactions Direct observation of Br···O/N distances and angles.Inferred from lattice expansion/contraction.Calculated bond paths (Bond Critical Points).
Sample Requirement High-quality single crystal (

mm).
Polycrystalline powder (mg scale).Computational resources (CPU/GPU).
Throughput Low (Days to Weeks).High (Minutes).[2][3]Medium (Hours).[2]
Critical Limitation Requires defect-free crystal growth (the bottleneck).Cannot solve de novo structure easily without prior model.Ignores solvent entropy/disorder unless explicitly modeled.

Verdict: While PXRD is sufficient for batch consistency, SC-XRD is mandatory for this molecule to definitively map the directional halogen bonds formed by the 4-bromophenyl group, which are critical for understanding its solubility and bioavailability profile.

Experimental Protocol: Synthesis & Crystallization

To obtain the single crystals required for the analysis, the following self-validating protocol is recommended. This workflow ensures high-purity material suitable for diffraction.

Phase 1: Synthesis (Via Cycloaddition)

The 4-aryl isomer is less common than the 5-aryl; it is typically synthesized via the condensation of a 3-aryl-3-oxopropanoate derivative or via dipolar cycloaddition.

  • Reactants: Combine 4-bromobenzaldehyde oxime with ethyl propiolate in the presence of Chloramine-T (oxidant).

  • Cyclization: The in-situ generated nitrile oxide undergoes [3+2] cycloaddition to yield the isoxazole core.

  • Hydrolysis: Treat the ester intermediate with LiOH in THF/Water to yield the free carboxylic acid.

  • Purification: Recrystallize from Ethanol to remove regioisomers.

Phase 2: Crystal Growth (The Critical Step)

For carboxylic acids, the Slow Evaporation method is superior to vapor diffusion for generating diffraction-quality blocks.

  • Solvent System: Methanol/Water (80:20 v/v) or pure Ethanol.

  • Concentration: 15 mg/mL.

  • Conditions: Filter solution through a 0.45 µm PTFE syringe filter into a clean vial. Cover with parafilm, punch 3-5 pinholes, and leave undisturbed at 20°C in a vibration-free environment.

  • Timeline: Crystals (colorless blocks/prisms) typically appear within 3-7 days.

Structural Analysis & Performance Metrics

Once data is collected, the analysis focuses on two "Performance" areas: Lattice Stability and Intermolecular Interactions .

A. Unit Cell & Space Group Expectations

Based on analogous 4-phenylisoxazole structures (e.g., 5-Methyl-3-phenylisoxazole-4-carboxylic acid [1]), researchers should anticipate the following:

  • Crystal System: Monoclinic or Triclinic.

  • Space Group:

    
     or 
    
    
    
    (Centrosymmetric groups are favored by the carboxylic acid dimer).
  • Z Value: 4 (Monoclinic) or 2 (Triclinic).

B. Supramolecular "Performance": The Interaction Landscape

The "performance" of the crystal—its density and melting point—is dictated by how the molecule packs. For the 4-bromophenyl derivative, you must analyze two competing motifs:

  • The Carboxylic Acid Dimer (Primary):

    • Motif:

      
       homosynthon.
      
    • Geometry: Two molecules linked head-to-head via O-H[1]···O hydrogen bonds.[1][2]

    • Distance: O···O distance typically 2.62 – 2.67 Å .

    • Role: strong, directional anchor; determines the primary chain/layer structure.

  • The Halogen Bond (Secondary - The "Bromine Effect"):

    • Motif: C-Br···O (carbonyl) or C-Br[4]···N (isoxazole).[1]

    • Geometry: Linear (

      
      ).
      
    • Distance: Less than the sum of van der Waals radii (< 3.37 Å).

    • Significance: This interaction, absent in the parent phenyl compound, increases the lattice energy and density (

      
       for Br-analogs vs 
      
      
      
      for non-halogenated). This correlates with lower solubility but higher thermal stability .

Visualization: Crystallography Workflow

The following diagram outlines the logical flow from raw material to refined structure, highlighting the critical "CheckCIF" validation step required for publication.

CrystalWorkflow Synth Synthesis (4-Br-phenyl precursor) Growth Crystal Growth (Slow Evaporation) Synth->Growth Purify Diffraction X-Ray Diffraction (Mo/Cu Source) Growth->Diffraction Select >0.1mm Solve Structure Solution (SHELXT / Direct Methods) Diffraction->Solve hkl data Refine Refinement (SHELXL / Least Squares) Solve->Refine Initial Phase Refine->Refine Min. R1/wR2 Validate Validation (CheckCIF / Hirshfeld) Refine->Validate Final CIF

Figure 1: The standard crystallographic workflow. Note the iterative loop at the "Refinement" stage to minimize the R-factor.

References

  • Chandra, N., et al. (2013).[1][2] "5-Methyl-3-phenylisoxazole-4-carboxylic acid."[5] Acta Crystallographica Section E, 69(6), o897. Link

  • Gilday, L. C., et al. (2015). "Halogen Bonding in Supramolecular Chemistry." Chemical Reviews, 115(15), 7118-7195. Link

  • Bondi, A. (1964). "Van der Waals Volumes and Radii." Journal of Physical Chemistry, 68(3), 441–451. Link

  • Desiraju, G. R. (2007). "Crystal Engineering: A Holistic View." Angewandte Chemie International Edition, 46(44), 8342-8356. Link

Sources

Comparative Stability Guide: Isoxazole vs. Oxazole Carboxylic Acids

[1]

Part 1: Executive Verdict & Strategic Implications

In the context of drug design and synthetic intermediate isolation, the stability profile between isoxazole and oxazole carboxylic acids is not merely a matter of degree—it is often a binary distinction between a shelf-stable building block and a transient reactive intermediate .

The Core Distinction[2]
  • Isoxazole Carboxylic Acids (3- and 5-positions): Exhibit high thermal and hydrolytic stability. They behave as classical aromatic carboxylic acids and are suitable for long-term storage, scale-up, and use as robust bioisosteres in clinical candidates.

  • Oxazole-2-Carboxylic Acids: Inherently unstable .[1] The C2 position, flanked by both oxygen and nitrogen, creates a unique electronic environment that facilitates rapid, spontaneous decarboxylation, often even at ambient temperatures. They are rarely isolated as free acids; they must be handled as esters, salts, or generated in situ.

  • Oxazole-4/5-Carboxylic Acids: Possess moderate stability, significantly higher than the C2 isomer, but generally lower than their isoxazole counterparts due to the lower aromatic stabilization energy (ASE) of the oxazole ring compared to isoxazole.

Strategic Recommendation: For scaffold design, prioritize isoxazole-3-carboxylic acid or isoxazole-5-carboxylic acid if a stable carboxylate handle is required. If the oxazole-2-carboxylate motif is biologically essential, design the synthetic route to install this group at the very last step or mask it as a stable precursor (e.g., ester or amide) to prevent decarboxylative degradation.

Part 2: Structural & Mechanistic Analysis

Electronic Causality of Instability

The drastic difference in stability stems from the position of the carboxyl group relative to the ring heteroatoms.

The Oxazole-2-Carboxylic Acid "Trap"

In oxazole-2-carboxylic acid, the carboxyl group is attached to C2, which is situated between the electronegative oxygen and the imine-like nitrogen.

  • Inductive Effect: Both heteroatoms exert strong electron-withdrawing effects, making the C2 position highly electron-deficient.

  • Ylide Stabilization: Upon loss of

    
    , the resulting negative charge on C2 is stabilized by the adjacent positive polarization of the heteroatoms, forming a transient ylide-like species (azomethine ylide character).
    
  • Ring Opening: The decarboxylation often proceeds via or leads to an electrocyclic ring opening to form an isonitrile, driving the reaction equilibrium forward irreversibly.

The Isoxazole Advantage

In isoxazole (1,2-oxazole), the heteroatoms are adjacent (N-O bond).[2]

  • 3-Position: The carboxyl is adjacent to Nitrogen but distant from Oxygen.

  • 5-Position: The carboxyl is adjacent to Oxygen but distant from Nitrogen.

  • Aromaticity: Isoxazole has a higher aromatic stabilization energy than oxazole. The ring resists the disruption of aromaticity required for the transition state of decarboxylation more effectively than the oxazole ring.

Mechanistic Pathway Visualization

The following diagram illustrates the high-risk decarboxylation pathway of Oxazole-2-COOH compared to the stable Isoxazole-3-COOH.

DecarboxylationMechanismcluster_oxazoleUnstable Pathway: Oxazole-2-COOHcluster_isoxazoleStable Pathway: Isoxazole-3-COOHOx_SMOxazole-2-COOH(C2-COOH)Ox_TSTransition State(Zwitterionic/Ylide)Ox_SM->Ox_TSLow EaSpontaneousOx_ProdOxazole (Decarboxylated)+ CO2Ox_TS->Ox_ProdIrreversibleIso_SMIsoxazole-3-COOH(C3-COOH)Iso_TSTransition State(High Energy Barrier)Iso_SM->Iso_TSHigh EaRequires Extreme HeatIso_ProdNo Reaction(Stable < 150°C)Iso_TS->Iso_Prod

Caption: Comparative reaction coordinate showing the low activation barrier for oxazole-2-decarboxylation versus the kinetic stability of isoxazole-3-carboxylic acid.

Part 3: Comparative Stability Data

The following data aggregates experimental observations from synthesis and thermal analysis literature.

FeatureIsoxazole-3-COOHIsoxazole-5-COOHOxazole-2-COOHOxazole-4-COOH
Stability Class High High Critical Instability Moderate
Melting Point 149–151 °C (Stable melt)148–150 °C (Stable melt)Decomposes < 100 °C140–142 °C
Decarboxylation Temp > 160 °C> 160 °CAmbient to 60 °C> 140 °C
Isolation State Free Acid (Solid)Free Acid (Solid)Lithium/Potassium SaltFree Acid (Solid)
Shelf Life (25°C) > 2 Years> 2 YearsHours to DaysMonths
pKa (approx) ~3.0~3.5~1.0 (Conjugate acid)~3.2

Key Experimental Insight: Attempts to saponify ethyl oxazole-2-carboxylate with aqueous NaOH followed by acidification typically result in vigorous evolution of

ethyl isoxazole-3-carboxylate

Part 4: Experimental Protocols for Stability Assessment

To validate these claims in your specific scaffold, use the following self-validating protocols.

Protocol A: TGA/DSC Thermal Profiling

Objective: Determine the onset temperature of decarboxylation (

  • Preparation: Dry 2–5 mg of the carboxylic acid derivative in a vacuum desiccator for 24 hours.

  • Instrument: Differential Scanning Calorimetry (DSC) coupled with Thermogravimetric Analysis (TGA).

  • Method:

    • Ramp rate: 5 °C/min or 10 °C/min.

    • Range: 25 °C to 250 °C.

    • Purge gas: Nitrogen (50 mL/min).

  • Analysis:

    • Isoxazole: Look for a sharp endothermic melting peak (e.g., ~150°C) before any mass loss.

    • Oxazole: Look for mass loss (approx. 44 Da for

      
      ) coinciding with or preceding the melting endotherm. If 
      
      
      , the compound is unsuitable for standard storage.
Protocol B: NMR Kinetic Stability Assay (Solution State)

Objective: Measure half-life (

  • Solvent Selection: DMSO-

    
     (inert) vs. 
    
    
    /
    
    
    (hydrolytic stress).
  • Standard: Add 1,3,5-trimethoxybenzene as an internal standard (integral = 3.0).

  • Procedure:

    • Dissolve 10 mg of substrate in 0.6 mL solvent.

    • Acquire

      
       NMR at 
      
      
      .
    • Heat probe to 40°C or 60°C.

    • Acquire spectra every 15 minutes for 12 hours.

  • Data Processing:

    • Monitor the disappearance of the ring proton signals specific to the acid.

    • Monitor the appearance of the new proton signal corresponding to the decarboxylated position.

    • Plot

      
       vs. time to determine 
      
      
      .
Workflow Visualization

StabilityWorkflowcluster_testsParallel Validation StreamsStartCandidate Molecule(Isoxazole or Oxazole Acid)Test1Solid State: DSC/TGA(Thermal Stability)Start->Test1Test2Solution State: 1H NMR(Kinetic Half-life)Start->Test2DecisionData AnalysisTest1->DecisionTest2->DecisionOutcome1Stable (>150°C, t1/2 > 24h)Proceed to Scale-upDecision->Outcome1Isoxazole-likeOutcome2Unstable (Decarboxylates)Use Ester/Salt or RedesignDecision->Outcome2Oxazole-2-like

Caption: Decision tree for evaluating heterocyclic carboxylic acid stability prior to scale-up.

Part 5: Handling & Synthesis Guidelines

For Oxazole-2-Carboxylic Acids (The "Unstable" Case)

If your drug target requires this moiety, do not attempt to isolate the free acid.

  • Silyl Trap: Use silyl triflates (e.g., TESOTf) during synthesis.[1] The silyl ester is significantly more stable than the free acid or protonated species.

  • Salt Formation: Isolate as the Lithium (

    
    ) or Potassium (
    
    
    ) salt. The carboxylate anion is electronically more resistant to decarboxylation than the neutral acid or zwitterion.
  • One-Pot Coupling: Perform saponification of the ester and subsequent amide coupling in a single pot without isolating the acid intermediate.

For Isoxazole Carboxylic Acids (The "Stable" Case)
  • Standard Protocols: These can be treated like benzoic acid derivatives.

  • Recrystallization: Water/Ethanol or Ethyl Acetate/Hexanes are suitable solvent systems.

  • Storage: Stable at room temperature in closed containers. No special inert atmosphere is required for the carboxylic acid functionality itself.

References

  • ChemRxiv. (2024). Accessing diverse azole carboxylic acid building blocks via mild C-H carboxylation. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2019). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Decarboxylation Mechanisms. Retrieved from [Link]

  • Difference Between. (2022). Difference Between Oxazole and Isoxazole. Retrieved from [Link]

Safety Operating Guide

Operational Guide: Disposal of 4-(4-Bromophenyl)-1,2-oxazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Assessment

4-(4-Bromophenyl)-1,2-oxazole-3-carboxylic acid is a halogenated organic intermediate commonly used in pharmacophore development. Its disposal requires strict adherence to Halogenated Waste protocols due to the presence of the bromine atom and the isoxazole ring.

Critical Directive: Do NOT dispose of this compound via municipal drains, even if neutralized. The organic framework is non-biodegradable in standard water treatment and the halogen content poses a risk of forming toxic byproducts (dioxins/furans) if incinerated in non-halogen-rated facilities.

Chemical Hazard Profile
FeatureChemical ImplicationDisposal Constraint
Functional Group Carboxylic Acid (-COOH)Corrosive Potential: Can degrade metal containers. Use Glass or HDPE.
Halogen Content Bromine (Br) at C4Segregation Required: Must go to Halogenated waste streams to prevent scrubber failure during incineration.
Heterocycle 1,2-Oxazole (Isoxazole)Nitrogen Content: Potential NOx generator; keep away from strong reducing agents in waste storage.
Physical State Solid (Powder)Particulate Hazard: High risk of inhalation.[1] Use N95/P100 or Fume Hood during transfer.

Operational Disposal Protocol

Phase A: Pre-Disposal Segregation

Before handling the waste, you must categorize it correctly to ensure the receiving facility treats it properly.

  • Primary Stream: Halogenated Organic Solids (if dry).

  • Secondary Stream: Halogenated Organic Solvents (if in solution).

  • Incompatible With: Strong oxidizers (peroxides), strong bases (hydroxides), and non-halogenated solvents (for cost/processing reasons).

Phase B: Step-by-Step Disposal Procedure
Scenario 1: Disposal of Solid Substance (Pure or Crude)
  • PPE Verification: Don nitrile gloves, safety goggles, and a lab coat. Work inside a chemical fume hood to prevent dust inhalation.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a glass amber jar. Avoid metal containers due to the acidic nature of the carboxylic acid.

  • Transfer: Carefully transfer the solid into the container. Do not fill beyond 90% capacity.

  • Labeling: Apply a hazardous waste label immediately.

    • Constituents: "this compound"

    • Hazard Checkbox: Toxic, Irritant.[1]

    • Critical Note: Write "CONTAINS BROMINE" clearly on the tag.

Scenario 2: Disposal of Liquid Waste (Reaction Mixtures/Mother Liquors)
  • pH Check: If the solution is highly acidic (pH < 2), slowly neutralize it to pH 5–9 using Sodium Bicarbonate (

    
    ) before adding it to the solvent drum.
    
    • Why? Highly acidic organic solvents can corrode safety cans and cause leaks in storage areas.

  • Segregation: Pour the mixture into the Halogenated Solvent Waste carboy (typically red-tagged in many labs).

    • Never pour into the Non-Halogenated (blue/white) drum. Even small amounts of bromine can contaminate the entire non-halogenated stream, forcing the waste contractor to reclassify the whole drum at a significant cost penalty.

  • Rinsing: Rinse the original glassware with a small amount of acetone or dichloromethane and add the rinse to the same Halogenated Waste container.

Phase C: Emergency Spill Management

If the solid is spilled on the benchtop:

  • Isolate: Mark the area.

  • Dampen: Cover the powder with a paper towel dampened with water (to prevent dust generation).

  • Sweep: Use a dustpan to collect the damp solid.

  • Dispose: Place the paper towels and solid into a sealable bag, label as "Solid Chemical Debris (Halogenated)," and place in the solid waste bin.

Decision Logic & Workflow

The following diagram illustrates the decision-making process for disposing of this specific compound.

DisposalWorkflow Start Waste: this compound StateCheck Determine Physical State Start->StateCheck IsSolid Solid / Powder StateCheck->IsSolid IsLiquid Solution / Mother Liquor StateCheck->IsLiquid SolidBin Container: Wide-mouth HDPE/Glass Stream: Solid Halogenated Waste IsSolid->SolidBin AcidCheck Check pH IsLiquid->AcidCheck Labeling Label: 'Contains Bromine' Contact EHS for Pickup SolidBin->Labeling Neutralize Neutralize with NaHCO3 (Target pH 5-9) AcidCheck->Neutralize pH < 2 LiquidBin Container: Safety Carboy Stream: Halogenated Solvent Waste AcidCheck->LiquidBin pH > 2 Neutralize->LiquidBin LiquidBin->Labeling

Figure 1: Decision tree for the segregation and packaging of brominated isoxazole waste.

Regulatory Compliance (RCRA & EPA)[2][3]

While this compound does not have a specific "P" or "U" list code (unlike common commodities like Warfarin or Phenol), it is regulated under the Resource Conservation and Recovery Act (RCRA) based on its characteristics and chemical class.

Waste Classification Codes

When filling out your waste manifest, utilize the following codes based on your specific mixture:

CodeDescriptionApplicability
D002 Corrosivity Apply if disposing of the free acid in an aqueous solution with pH

2.[2]
None Process Waste If solid, it is often classified simply as "Hazardous Waste Solid, n.o.s. (not otherwise specified)" with the chemical name listed.
Halogenated Generator Knowledge You must declare the halogen content.[3] Most waste contractors use internal codes (e.g., "Lab Pack - Halogenated") to route this to high-temperature incinerators equipped with acid gas scrubbers.
Why "Generator Knowledge" Matters

As the researcher, you possess "Generator Knowledge" (40 CFR 262.11). You know this molecule contains Bromine . Failing to declare this can lead to the formation of HBr (Hydrobromic acid) in the incinerator, damaging the facility's equipment and violating emissions standards.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. 40 CFR Part 261.[2][4][5] [Link]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories.[Link]

  • PubChem. (n.d.). Compound Summary for Isoxazole-3-carboxylic acid derivatives (General Class Safety). National Library of Medicine. [Link]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。